GENZ-882706
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-[3-[[(2S)-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBFONOVLOXKJM-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)O[C@H](CO4)C5=CN=C(C=C5)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GENZ-882706 Mechanism of Action in Microglia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R). Its primary mechanism of action in the central nervous system (CNS) is the modulation of microglia, the resident immune cells of the brain. By inhibiting CSF-1R, this compound disrupts the signaling pathways essential for microglial survival, proliferation, and activation. This leads to a significant reduction in the microglial population and a decrease in the production of pro-inflammatory mediators, highlighting its therapeutic potential for neuroinflammatory and neurodegenerative diseases. Preclinical studies, notably in models of experimental autoimmune encephalomyelitis (EAE), have demonstrated the efficacy of this compound in reducing neuroinflammation and ameliorating disease severity. This document provides a comprehensive overview of the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of this compound in microglia.
Core Mechanism of Action: CSF-1R Inhibition in Microglia
The central tenet of this compound's activity in the CNS is its high-affinity binding to and inhibition of CSF-1R, a receptor tyrosine kinase predominantly expressed on microglia.[1] The binding of the natural ligands for CSF-1R, CSF-1 and Interleukin-34 (IL-34), triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This event initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for maintaining microglial homeostasis, including their survival, proliferation, and differentiation.[1]
This compound, by acting as a CSF-1R antagonist, blocks this signaling cascade. This disruption of CSF-1R signaling leads to a significant reduction in the microglial population in the brain and spinal cord, which is considered the primary driver of its therapeutic effects in neuroinflammatory conditions.[1]
Signaling Pathway
The signaling pathway initiated by CSF-1R activation involves several key downstream effectors that regulate critical cellular functions in microglia. While specific studies detailing the downstream effects of this compound are not extensively available in the public domain, the general CSF-1R signaling cascade is well-established. Inhibition by this compound is expected to disrupt these pathways, leading to the observed reduction in microglial numbers and function.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
In Vitro Efficacy
| Parameter | Cell Type | Value | Reference |
| IC50 (Proliferation) | Murine Bone Marrow-Derived Macrophages | 22 nM | [2] |
| IC50 (Depletion) | Murine Mixed Glial Cultures | 188 nM | [2] |
In Vivo Efficacy (EAE Model)
| Dosage | Effect on Microglia/Monocytes | Location | Reference |
| 30 mg/kg | Significant Reduction | Brain & Spinal Cord | [3] |
| 100 mg/kg | Significant Reduction | Brain & Spinal Cord | [3] |
In Vivo Cytokine Modulation (EAE Model)
| Cytokine/Chemokine | Effect | Location | Reference |
| MCP-1 | Significant Decrease | Spinal Cord | [3] |
| IL-6 | Significant Decrease | Spinal Cord | [3] |
| IL-1β | Significant Decrease | Spinal Cord | [3] |
| IP-10 | Significant Decrease | Spinal Cord | [3] |
| TNF-α | Significant Increase | Spinal Cord | [3] |
In Vivo Cell Surface Marker Modulation (EAE Model)
| Marker | Cell Type | Effect | Location | Reference |
| CD80 | Monocytes/Macrophages | Modest Reduction | Brain | [3] |
Experimental Protocols
While detailed, step-by-step protocols for the specific studies involving this compound are not publicly available, the following are representative, standardized protocols for key experiments used to characterize CSF-1R inhibitors in microglia. These protocols are based on established methodologies for similar compounds.
In Vitro Microglial Proliferation Assay
This protocol describes a method to assess the effect of a CSF-1R inhibitor on the proliferation of primary microglia.
1. Isolation of Primary Microglia:
-
Harvest brains from neonatal mice (P0-P3).
-
Mechanically and enzymatically dissociate the tissue to obtain a mixed glial cell suspension.
-
Plate the cell suspension in T75 flasks in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
After 10-14 days, when a confluent layer of astrocytes has formed, harvest microglia by shaking the flasks for 2 hours at 200 rpm.
-
Collect the supernatant containing microglia, centrifuge, and resuspend in fresh medium.
2. Proliferation Assay:
-
Plate the purified microglia in 96-well plates at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
Replace the medium with serum-free medium for 12 hours to synchronize the cells.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Add a proliferation stimulus, such as CSF-1 (e.g., 50 ng/mL).
-
After 48-72 hours, assess cell proliferation using a standard method such as the BrdU incorporation assay or a resazurin-based viability assay.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol outlines a general procedure for inducing EAE in mice and treating with a CSF-1R inhibitor to assess its therapeutic efficacy.
1. EAE Induction:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously with the MOG/CFA emulsion.
-
On days 0 and 2, administer Pertussis toxin intraperitoneally.
2. Treatment:
-
Prepare this compound in a suitable vehicle for oral gavage or formulate in chow.
-
Begin treatment at the onset of clinical signs (prophylactic) or after the establishment of disease (therapeutic).
-
Administer this compound daily at desired doses (e.g., 30 mg/kg and 100 mg/kg).
3. Monitoring and Analysis:
-
Monitor mice daily for clinical signs of EAE and record scores based on a standardized scale (e.g., 0-5).
-
At the end of the study, sacrifice the mice and collect brain and spinal cord tissue.
-
Process tissues for histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.
-
Isolate immune cells from the CNS for flow cytometric analysis of microglial and monocyte/macrophage populations.
-
Homogenize tissue for cytokine and chemokine analysis using multiplex immunoassays (e.g., Luminex) or ELISA.
Conclusion
This compound is a potent CSF-1R inhibitor that demonstrates significant potential for the treatment of neuroinflammatory diseases by depleting microglia and modulating the inflammatory milieu within the central nervous system. Its mechanism of action is centered on the blockade of the CSF-1R signaling pathway, which is fundamental for microglial survival and function. The preclinical data, though limited in public scope, indicates a clear biological effect in a relevant disease model. Further investigation is warranted to fully elucidate its therapeutic potential and downstream signaling effects in various neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
GENZ-882706: A Technical Guide to Its Role in Neuroinflammation via CSF-1R Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, mediated significantly by microglial activation, is a critical component in the pathogenesis of numerous neurodegenerative diseases. GENZ-882706 is a potent, small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), a key signaling pathway essential for the survival, proliferation, and function of microglia. By targeting CSF-1R, this compound presents a therapeutic strategy to modulate microglial activity, thereby reducing neuroinflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, leveraging available data on potent CSF-1R inhibitors to elucidate its role in neuroinflammation. It includes a summary of relevant quantitative data, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows. While specific preclinical data for this compound is limited in the public domain, this guide extrapolates from well-characterized molecules of the same class to provide a thorough understanding of its potential therapeutic application.
Core Mechanism of Action: CSF-1R Inhibition
The primary mechanism of action for this compound is the inhibition of the Colony Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase predominantly expressed on microglia and macrophages.[1] The binding of its ligands, CSF-1 and Interleukin-34 (IL-34), to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This event initiates a downstream signaling cascade crucial for microglial homeostasis.[1] this compound, as a potent CSF-1R inhibitor, blocks this signaling cascade, leading to a significant reduction in the microglial population in the brain and spinal cord.[1] This depletion of microglia is the primary driver of the therapeutic effects observed in neuroinflammatory conditions.[1]
Signaling Pathway
The signaling pathway initiated by CSF-1R activation involves several key downstream effectors that regulate cell survival, proliferation, and differentiation. While specific studies on the downstream effects of this compound are not publicly available, the general CSF-1R signaling cascade in microglia is well-established. Inhibition by this compound blocks this cascade at the receptor level.
References
Exploratory Studies on GENZ-882706 for Alzheimer's Disease: A Core Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. A growing body of evidence implicates neuroinflammation, primarily mediated by microglia, the resident immune cells of the central nervous system (CNS), as a critical component in the pathogenesis of AD. Consequently, modulating microglial activity has emerged as a promising therapeutic strategy. This technical guide focuses on GENZ-882706, a potent small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), and explores its potential relevance to Alzheimer's disease based on its mechanism of action and preclinical data in related neuroinflammatory models. While direct studies of this compound in Alzheimer's disease models are not yet publicly available, this document provides a comprehensive overview of the compound's core biology, the rationale for its potential application in AD, and detailed experimental protocols for its characterization.
The Target: Colony Stimulating Factor-1 Receptor (CSF-1R)
CSF-1R is a receptor tyrosine kinase predominantly expressed on microglia and macrophages.[1] Its activation by its ligands, CSF-1 and IL-34, is crucial for the survival, proliferation, differentiation, and function of these cells.[2] In the context of Alzheimer's disease, the expression of CSF-1 and CSF-1R is upregulated in the brain, which is thought to contribute to the chronic and aberrant activation of microglia.[1] Therefore, inhibiting CSF-1R signaling presents a therapeutic approach to modulate the neuroinflammatory environment in the AD brain.
This compound: A Potent CSF-1R Inhibitor
This compound is a potent, small-molecule inhibitor of CSF-1R.[2] By blocking the CSF-1R signaling cascade, this compound can effectively deplete the microglial population in the CNS, thereby reducing neuroinflammation.[2] This mechanism of action has been demonstrated in preclinical models of other neuroinflammatory diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2]
Preclinical Data for this compound in a Neuroinflammatory Model
While specific data for this compound in Alzheimer's disease models are not available, studies in the EAE model provide insight into its in vivo activity.
| Model | Compound | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | This compound | - Significant reduction in microglia and infiltrating monocytes/macrophages in the CNS.- Decreased levels of pro-inflammatory cytokines. | [2] |
Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways like PI3K/Akt and MAPK/ERK, which ultimately regulate microglial survival, proliferation, and inflammatory responses. This compound, as a CSF-1R inhibitor, blocks this initial activation step.
References
GENZ-882706 and Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase primarily expressed on macrophages and their precursors, playing a crucial role in their survival, proliferation, differentiation, and function. Dysregulation of macrophage polarization, the process by which these cells adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. By targeting CSF-1R, this compound offers a promising therapeutic strategy to modulate macrophage activity and ameliorate disease pathology. This technical guide provides an in-depth overview of the core basic research surrounding this compound and its role in macrophage polarization, including its mechanism of action, relevant quantitative data from analogous compounds, and detailed experimental protocols.
Core Mechanism of Action: CSF-1R Inhibition
The primary mechanism of action of this compound is the inhibition of CSF-1R signaling. The binding of the ligands CSF-1 (Colony-Stimulating Factor 1) and IL-34 (Interleukin-34) to CSF-1R initiates receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are critical for macrophage function and polarization. This compound, by blocking the kinase activity of CSF-1R, effectively abrogates these downstream signals, leading to a shift in macrophage polarization away from the pro-tumorigenic and immunosuppressive M2 phenotype towards a more pro-inflammatory and anti-tumorigenic M1 phenotype.
Data Presentation: Effects of CSF-1R Inhibition on Macrophage Polarization
While specific quantitative data for this compound is not extensively available in public literature, the effects of other potent and selective CSF-1R inhibitors, such as Pexidartinib (PLX3397) and GW2580, on macrophage polarization have been well-documented. These data provide a strong basis for understanding the expected impact of this compound.
| Macrophage Marker | Polarization Phenotype | Effect of CSF-1R Inhibition (Pexidartinib/PLX3397, GW2580) | References |
| M1 Markers | |||
| CD86 | M1 | ↑ Increased expression | [1] |
| iNOS (inducible Nitric Oxide Synthase) | M1 | ↑ Increased expression | [2] |
| IL-1β | M1 | ↑ Increased expression | [2] |
| CCL5, CCR7, CXCL11 | M1 | ↑ Increased expression | [1] |
| M2 Markers | |||
| CD163 | M2 | ↓ Decreased expression | [1] |
| CD206 (Mannose Receptor) | M2 | ↓ Decreased expression | [2] |
| MRC1 (Macrophage Mannose Receptor 1) | M2 | ↓ Decreased expression | [1] |
| TGF-β (Transforming Growth Factor-beta) | M2 | ↓ Decreased expression | [1] |
| PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) | M2 | ↓ Decreased expression | [1] |
| IL-10 | M2 | ↓ Decreased expression | [3] |
Experimental Protocols
I. In Vitro Macrophage Polarization Assay with a Small Molecule Inhibitor
This protocol describes the differentiation of human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) and their subsequent polarization to M1 or M2 phenotypes in the presence of a CSF-1R inhibitor like this compound.
A. Materials and Reagents:
-
Cell Lines: THP-1 human monocytic cell line or primary bone marrow cells from mice.
-
Differentiation Factors: Phorbol 12-myristate 13-acetate (PMA) for THP-1 cells; Recombinant mouse M-CSF for BMDMs.
-
Polarizing Cytokines:
-
M1 Polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).
-
M2 Polarization: Interleukin-4 (IL-4).
-
-
Test Compound: this compound (or other CSF-1R inhibitor) dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for M1/M2 markers (e.g., CD86, iNOS, CD206, Arg1).
-
Flow cytometry antibodies: Anti-CD86, Anti-CD206, and corresponding isotype controls.
-
Flow cytometry staining buffer.
B. Protocol for THP-1 Cells:
-
Differentiation: Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 24-well plate. Differentiate the cells into M0 macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Resting: After 48 hours, remove the PMA-containing medium, wash the cells gently with PBS, and add fresh culture medium. Allow the cells to rest for 24 hours.
-
Inhibitor Treatment and Polarization:
-
Pre-treat the M0 macrophages with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization, add IL-4 (20 ng/mL).
-
Include control wells with M0 macrophages (no polarizing stimuli) and polarized macrophages without the inhibitor.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Quantitative RT-PCR (qRT-PCR): Isolate total RNA, synthesize cDNA, and perform qPCR to analyze the gene expression of M1 (e.g., IL1B, TNF, NOS2) and M2 (CD206, ARG1) markers.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Stain the cells with fluorescently labeled antibodies against M1 (CD86) and M2 (CD206) surface markers. Analyze the stained cells using a flow cytometer.
-
C. Protocol for Bone Marrow-Derived Macrophages (BMDMs):
-
Isolation and Differentiation: Isolate bone marrow from the femurs and tibias of mice. Culture the bone marrow cells in the presence of M-CSF (20 ng/mL) for 7 days to differentiate them into BMDMs (M0 macrophages).
-
Inhibitor Treatment and Polarization:
-
Plate the differentiated BMDMs in 24-well plates.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Induce M1 or M2 polarization as described for THP-1 cells.
-
-
Incubation and Analysis: Follow the same incubation and analysis procedures as for THP-1 cells.
II. Quantitative Real-Time PCR (qRT-PCR) Analysis
-
RNA Extraction: Isolate total RNA from treated and control macrophage populations using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a qPCR master mix and specific primers for target genes (M1/M2 markers) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
III. Flow Cytometry Analysis
-
Cell Preparation: Detach adherent macrophages using a gentle cell scraper or a non-enzymatic dissociation solution. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in flow cytometry staining buffer and incubate with fluorescently conjugated antibodies against CD86 and CD206, along with their respective isotype controls, for 30 minutes on ice in the dark.
-
Analysis: Wash the cells and resuspend them in staining buffer. Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity for each marker.
Mandatory Visualizations
Caption: CSF-1R signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound on macrophage polarization.
References
Unveiling GENZ-882706: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent CSF-1R Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GENZ-882706, a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). Developed for researchers, scientists, and professionals in the field of drug development, this document details the scientific journey from compound conception to its preclinical validation, offering insights into its potential as a therapeutic agent for neuroinflammatory and other CSF-1R-driven diseases.
Discovery of this compound: A Targeted Approach
The discovery of this compound, also known as RA03546849, stemmed from a focused drug discovery program aimed at identifying novel, orally bioavailable, and central nervous system (CNS) penetrant inhibitors of CSF-1R. The rationale was driven by the growing body of evidence implicating CSF-1R-mediated signaling in the survival, proliferation, and activation of microglia, the resident immune cells of the CNS, which are pivotal in the pathogenesis of neuroinflammatory disorders.
The discovery process, as outlined in patent WO 2017015267A1, likely involved a multi-step approach beginning with a high-throughput screening campaign to identify initial hit compounds with inhibitory activity against the CSF-1R kinase. Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, particularly CNS penetration. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a lead candidate with a desirable overall profile.
The following diagram illustrates a plausible discovery workflow for this compound:
Synthesis of this compound
While the definitive, step-by-step synthesis of this compound is proprietary and detailed within patent WO 2017015267A1, a representative synthetic route for a compound with a similar scaffold can be postulated. The synthesis would likely involve a convergent approach, building key fragments separately before their final assembly.
Note: The following is a generalized, hypothetical synthesis for illustrative purposes and may not reflect the exact process for this compound.
Experimental Protocol: Representative Synthesis
A plausible synthetic route could involve the following key steps:
-
Synthesis of the Core Heterocycle: Construction of the central bicyclic core structure through a multi-step reaction sequence, likely involving condensation and cyclization reactions.
-
Functionalization of the Core: Introduction of key functional groups at specific positions on the core structure to enable subsequent coupling reactions.
-
Synthesis of Side Chains: Independent synthesis of the various side chains that will be attached to the core.
-
Coupling Reactions: Stepwise coupling of the side chains to the functionalized core using standard cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, or amide bond formation).
-
Final Modification and Purification: Any final chemical modifications to the coupled product, followed by purification using techniques such as column chromatography and recrystallization to yield the final compound of high purity (>98%).
All intermediates and the final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the CSF-1R tyrosine kinase.[1] The binding of its ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating a downstream signaling cascade crucial for microglial survival and function.[1] this compound binds to CSF-1R in a "DFG-out" conformation, a mode of binding characteristic of type II kinase inhibitors that stabilize an inactive state of the kinase.[2] By blocking this signaling cascade, this compound leads to a significant reduction in the microglial population in the brain and spinal cord.[1][3] This depletion of microglia is believed to be the primary driver of its therapeutic effects in neuroinflammatory conditions.[1]
The key signaling pathways downstream of CSF-1R that are inhibited by this compound include:
-
PI3K/Akt Pathway: Primarily involved in cell survival and proliferation.
-
ERK1/2 (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Plays a role in the regulation of the immune response.
-
NF-κB Pathway: A key regulator of pro-inflammatory gene expression.
The following diagram illustrates the CSF-1R signaling pathway and the point of inhibition by this compound:
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| IC50 (Murine BMDM Proliferation) | 22 nM | [2] |
| IC50 (Murine Mixed Glial Culture Microglia Depletion) | 188 nM | [2] |
| Kinase Selectivity Score (S(35)) | 0.005 | [2] |
| Inhibition of CSF1-induced phosphorylation in BV2 microglia | Effective at 500 nM | [2] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Value/Description | Reference |
| Molecular Formula | C26H25N5O3 | [1] |
| Molecular Weight | 455.51 g/mol | [1] |
| CAS Number | 2070864-35-4 | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Oral Bioavailability | Described as "good" | [2] |
| CNS Penetrance | CNS-penetrant | [2] |
Table 3: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Dosage | Key Findings | Reference |
| 30 mg/kg (daily) | - Significantly reduces the number of microglia and monocytes/macrophages in the brain and spinal cord.- Decreases levels of MCP-1, IL-6, IL-1β, and IP-10 in spinal cord homogenates. | [1][3] |
| 100 mg/kg (daily) | - Similar effects to the 30 mg/kg dose with a significant reduction in microglia and monocytes/macrophages. | [1][3] |
Experimental Protocols
The following are representative protocols that can be adapted for the study of this compound.
5.1 Primary Microglia Isolation and Culture
-
Tissue Harvest: Euthanize neonatal mice (P0-P3) and dissect the brains in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Mechanically and enzymatically dissociate the brain tissue to obtain a mixed glial cell suspension.
-
Plating: Plate the cell suspension in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Microglia Isolation: After 7-10 days in culture, isolate microglia from the mixed glial layer by gentle shaking or mild trypsinization.
-
Purity Assessment: Assess the purity of the microglial culture using immunocytochemistry for a microglia-specific marker (e.g., Iba1).
5.2 In Vitro Microglia Proliferation Assay
-
Cell Seeding: Seed primary microglia in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours in the presence of a mitogen such as CSF-1.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the BrdU incorporation assay or a resazurin-based viability assay.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
5.3 Experimental Autoimmune Encephalomyelitis (EAE) Model
-
EAE Induction: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion. Administer Pertussis toxin intraperitoneally on the day of immunization and 48 hours later.[1]
-
Treatment: Begin daily oral administration of this compound (e.g., 30 mg/kg and 100 mg/kg) or vehicle control at the onset of clinical signs.[1]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
Tissue Analysis: At the end of the study, perfuse the mice and collect the brain and spinal cord for histological analysis (e.g., H&E, Luxol Fast Blue) and flow cytometry to quantify immune cell infiltration and microglial numbers.
The following diagram outlines the workflow for the EAE in vivo study:
Conclusion
This compound is a potent, selective, and CNS-penetrant CSF-1R inhibitor that has demonstrated significant efficacy in preclinical models of neuroinflammation.[1] Its mechanism of action, centered on the depletion of microglia through the inhibition of the CSF-1R signaling pathway, presents a promising therapeutic strategy for a range of neurological and other diseases where microglia and macrophages play a key pathological role.[1] The data presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent.
References
- 1. WO2017015267A1 - Colony stimulating factor-1 receptor (csf-1r) inhibitors - Google Patents [patents.google.com]
- 2. WO2017015267A1 - Colony stimulating factor-1 receptor (csf-1r) inhibitors - Google Patents [patents.google.com]
- 3. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
GENZ-882706: An In-depth Technical Guide on its Effects on Myeloid Cells
Disclaimer: Publicly available information, including detailed experimental protocols and comprehensive quantitative data specifically for GENZ-882706, is limited. This guide summarizes the available data for this compound and supplements it with extensive information from two structurally and functionally similar, well-characterized Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors, Pexidartinib (PLX3397) and GW2580 . This approach provides a thorough understanding of the expected biological effects and the methodologies used to study this class of inhibitors.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical tyrosine kinase for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and microglia.[1][2] By blocking the ATP-binding site of the CSF-1R kinase domain, this compound and similar compounds disrupt downstream signaling cascades, leading to the depletion and functional modulation of these key immune cell populations. This mechanism of action holds significant therapeutic potential for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer, where myeloid cells play a crucial pathological role. This technical guide provides a comprehensive overview of the effects of CSF-1R inhibition on myeloid cells, with a focus on the available data for this compound and its surrogates, Pexidartinib and GW2580.
Core Mechanism of Action: CSF-1R Inhibition
The binding of CSF-1 and IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways essential for myeloid cell function. This compound, by inhibiting this initial phosphorylation step, effectively blocks these signaling pathways.[2]
Key Signaling Pathways Affected
Inhibition of CSF-1R by compounds like this compound impacts several critical downstream signaling pathways within myeloid cells:[1]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is central to cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in cell differentiation, proliferation, and survival.
-
Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) Pathway: This pathway plays a key role in mediating cellular responses to cytokines and growth factors, influencing inflammation and immune responses.
Quantitative Data Summary
This compound
The following table summarizes the publicly available quantitative data for this compound.
| Parameter | Value | Cell System/Model | Reference |
| IC50 | 22 nM | Murine Bone Marrow-Derived Macrophage Proliferation | [1] |
| IC50 | 188 nM | Murine Mixed Glial Cultures (Microglia Depletion) | [1] |
| In Vivo Efficacy | 30 mg/kg & 100 mg/kg (daily) | Reduction of microglia and monocytes/macrophages in the brain and spinal cord of EAE mice. | [3] |
| Cytokine Modulation | Significant Decrease | MCP-1, IL-6, IL-1β, IP-10 in spinal cord homogenates of EAE mice. | [3] |
| Cytokine Modulation | Significant Increase | TNF-α in spinal cord homogenates of EAE mice. | [3] |
Pexidartinib (PLX3397) - Surrogate Data
This table presents quantitative data for Pexidartinib, a well-studied CSF-1R inhibitor.
| Parameter | Value | Cell System/Model | Reference |
| IC50 | 13 nM | CSF-1R Kinase Activity | [4] |
| In Vitro Effect | Dose-dependent reduction | M2 macrophage polarization (CD206 expression) in bone marrow-derived macrophages (BMDMs). | [5] |
| In Vitro Effect | Dose-dependent increase | M1 gene expression (IL-1β, iNOS, CD80) in tumor-associated macrophages (TAMs). | [5] |
| In Vivo Effect | Reduced number | TAMs and M2 TAMs in a colon cancer mouse model. | [6] |
| Cytokine Modulation | Decreased serum levels | IL-10 and CCL22 in a lung adenocarcinoma mouse model. | [7] |
| Cytokine Modulation | Increased serum levels | IL-2 and TNF-α in a lung adenocarcinoma mouse model. | [7] |
GW2580 - Surrogate Data
This table presents quantitative data for GW2580, another widely used CSF-1R inhibitor.
| Parameter | Value | Cell System/Model | Reference |
| IC50 | 30 nM | c-Fms (CSF-1R) Kinase Activity | [8] |
| In Vitro Effect | Complete inhibition at 0.7 µM | Growth of CSF-1-dependent M-NFS-60 myeloid cells. | [9] |
| In Vitro Effect | IC50 of ~10 nM | Inhibition of CSF-1R phosphorylation in RAW264.7 macrophages. | [10] |
| In Vivo Effect | >2-fold reduction | CD45+CD11b+ myeloid cells and CD11b+F4/80+ TAMs in 3LL lung carcinoma tumors. | [11] |
| Gene Expression | 144 upregulated, 433 downregulated | Differentially expressed genes in microglia from GW2580-treated mice. | [12] |
| Cytokine Modulation | 63% blockage | LPS-induced TNF-α production in mice (40 mg/kg). | [13] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize CSF-1R inhibitors. These protocols are based on studies with Pexidartinib and GW2580 and can be adapted for the evaluation of this compound.
In Vitro Myeloid Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CSF-1R inhibitor on the proliferation of CSF-1-dependent myeloid cells.
Materials:
-
M-NFS-60 murine myeloid cell line or bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
Recombinant murine CSF-1.
-
CSF-1R inhibitor (e.g., GW2580, Pexidartinib, or this compound).
-
96-well cell culture plates.
-
Cell proliferation reagent (e.g., MTS or WST-1).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells or BMDMs at a density of 5 x 10^4 cells/well in a 96-well plate in complete medium containing a suboptimal concentration of CSF-1 (e.g., 20 ng/mL).
-
Compound Preparation: Prepare a stock solution of the CSF-1R inhibitor in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]
In Vivo Tumor Model and Myeloid Cell Analysis
Objective: To evaluate the effect of a CSF-1R inhibitor on tumor growth and the composition of tumor-infiltrating myeloid cells.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Immunocompetent mice (e.g., C57BL/6).
-
CSF-1R inhibitor (e.g., Pexidartinib).
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Flow cytometry antibodies (e.g., anti-CD45, -CD11b, -F4/80, -CD206).
-
Tissue dissociation reagents.
-
Flow cytometer.
Procedure:
-
Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer the CSF-1R inhibitor or vehicle daily via oral gavage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Tissue Harvest: At the end of the study, euthanize the mice and excise the tumors.
-
Single-Cell Suspension: Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
-
Flow Cytometry Staining: Stain the cells with a panel of fluorescently labeled antibodies to identify different myeloid cell populations (e.g., TAMs: CD45+CD11b+F4/80+; M2-like TAMs: CD206+).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentages and absolute numbers of different myeloid cell subsets within the tumor microenvironment.[6]
Cytokine and Chemokine Profiling
Objective: To measure the effect of a CSF-1R inhibitor on the levels of circulating and intratumoral cytokines and chemokines.
Materials:
-
Plasma or tumor homogenates from treated and control animals.
-
Multiplex cytokine/chemokine assay kit (e.g., Luminex-based or similar).
-
Assay-specific plate reader.
Procedure:
-
Sample Preparation: Collect blood via cardiac puncture and process to obtain plasma. Homogenize tumor tissue in lysis buffer containing protease inhibitors.
-
Assay Performance: Perform the multiplex assay according to the manufacturer's instructions. This typically involves incubating the samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Data Acquisition: Read the plate on a compatible instrument.
-
Data Analysis: Calculate the concentrations of each cytokine/chemokine based on a standard curve. Compare the levels between treatment and control groups.[7]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the effects of a CSF-1R inhibitor like this compound on myeloid cells.
Conclusion
This compound is a potent CSF-1R inhibitor with demonstrated activity in preclinical models of neuroinflammation. While specific data on this compound is emerging, the extensive research on similar molecules like Pexidartinib and GW2580 provides a strong framework for understanding its effects on myeloid cells. The inhibition of CSF-1R signaling leads to the depletion and functional reprogramming of macrophages and microglia, resulting in reduced inflammation and, in the context of cancer, a less immunosuppressive tumor microenvironment. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of therapeutic agents. Further studies are warranted to fully elucidate the specific pharmacological profile of this compound and its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - tcsc0021628 - Taiclone [taiclone.com]
- 4. medrxiv.org [medrxiv.org]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pexidartinib inhibits the aggregation of monocytes into tumor microenvironment and reduces the number of M2 tumor-associated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Basic understanding of GENZ-882706 in oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] CSF-1R and its ligands, CSF-1 and IL-34, play a crucial role in the regulation, differentiation, and survival of macrophages and microglia.[1] In the context of oncology, the CSF-1/CSF-1R signaling axis is implicated in promoting an immunosuppressive tumor microenvironment by supporting tumor-associated macrophages (TAMs). These TAMs often exhibit a pro-tumoral M2 phenotype, which aids in tumor growth, angiogenesis, and metastasis.[2] By inhibiting CSF-1R, this compound aims to modulate the tumor microenvironment and restore anti-tumor immunity, making it a promising candidate for cancer therapy.
Core Mechanism of Action
This compound functions by blocking the kinase activity of CSF-1R. This inhibition prevents the downstream signaling cascades that are essential for the survival, proliferation, and differentiation of myeloid cells.[1] The primary signaling pathways affected by the inhibition of CSF-1R include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways.[1] Disruption of these pathways ultimately hinders the pro-tumoral functions of TAMs.
Quantitative Data Summary
Due to the limited availability of publicly accessible oncology-specific data for this compound, the following tables include data on its activity on target cell populations and reference data for other well-characterized CSF-1R inhibitors in oncology models.
| Parameter | Cell Type | Value | Reference |
| IC50 | Murine Bone Marrow-Derived Macrophage Proliferation | 22 nM | [N/A] |
| IC50 | Murine Mixed Glial Cultures (Microglia Depletion) | 188 nM | [N/A] |
| Compound | Animal Model | Dosing and Administration | Key Findings | Reference |
| Pexidartinib (PLX3397) | 5xFAD (Alzheimer's Model) | 50 mg/kg/day, Oral gavage | Decreased Aβ deposition | [3] |
| Pexidartinib (PLX3397) | 5xFAD (Alzheimer's Model) | 290 mg/kg or 600 mg/kg, Formulated in chow | Elimination of ~99% of microglia | [3] |
| This compound | EAE (Neuroinflammation Model) | 30 mg/kg and 100 mg/kg, Daily | Reduced microglia and monocytes/macrophages in the brain and spinal cord | [1] |
Note: In vivo efficacy data for this compound in specific oncology models is not currently available in the public domain. The data from the EAE model demonstrates target engagement in vivo.
Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway in Oncology
The binding of CSF-1 or IL-34 to CSF-1R on tumor-associated macrophages initiates a signaling cascade that promotes a pro-tumoral phenotype. This compound inhibits this pathway at the receptor level.
Caption: CSF-1R signaling pathway in oncology and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Efficacy
This diagram outlines a typical workflow for evaluating the efficacy of a CSF-1R inhibitor in a preclinical cancer model.
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are generalized protocols for key assays that can be adapted for the evaluation of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines or primary macrophages.
Materials:
-
Target cells (e.g., cancer cell line expressing CSF-1R, or bone marrow-derived macrophages)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Phosphorylated CSF-1R
This protocol is used to determine the inhibitory effect of this compound on CSF-1R activation.
Materials:
-
Target cells expressing CSF-1R
-
Cell culture dishes
-
This compound stock solution (in DMSO)
-
Recombinant human CSF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-CSF-1R, anti-total-CSF-1R, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, or flow cytometry).
Conclusion
This compound is a promising CSF-1R inhibitor with demonstrated potent activity against its target in vitro and in vivo. Its mechanism of action, centered on the modulation of the tumor microenvironment by inhibiting pro-tumoral macrophages, positions it as a valuable candidate for immuno-oncology therapies. Further preclinical studies in relevant oncology models are necessary to fully elucidate its anti-cancer efficacy and pharmacokinetic/pharmacodynamic profile. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
GENZ-882706 for In Vitro Primary Microglia Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GENZ-882706 for in vitro studies involving primary microglia. This compound is a potent, small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and function of microglia. By targeting CSF-1R, this compound effectively modulates microglial activity, offering a powerful tool for investigating neuroinflammation and related pathologies.
Core Mechanism of Action: CSF-1R Inhibition in Microglia
The primary mechanism of action of this compound is the inhibition of CSF-1R, a receptor tyrosine kinase predominantly expressed on microglia and macrophages. The binding of its ligands, CSF-1 and Interleukin-34 (IL-34), to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade crucial for microglial homeostasis. This compound, as a potent CSF-1R inhibitor, blocks this signaling cascade, leading to a significant reduction in the microglial population. This depletion of microglia is considered the primary driver of its therapeutic effects in neuroinflammatory conditions.
Quantitative Data
The following tables summarize key quantitative data for this compound and provide representative data from studies on other CSF-1R inhibitors to illustrate expected outcomes in in vitro primary microglia assays.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target | Source |
| IC50 | ~22 nM | CSF-1R | [1] |
Table 2: Representative In Vitro Effects of CSF-1R Inhibitors on Primary Microglia Proliferation
Disclaimer: The following data is for the CSF-1R inhibitor GW2580 and is intended to be representative of the expected effects of a potent CSF-1R inhibitor like this compound.
| Compound | Concentration | Effect on CSF-1 Mediated Proliferation | Source |
| GW2580 | 5 µM | ~100% inhibition | [2] |
Table 3: Representative In Vitro Effects of CSF-1R Inhibitors on Cytokine mRNA Expression in Microglia
Disclaimer: The following data is for the CSF-1R inhibitor PLX3397 (Pexidartinib) and is intended to be representative of the expected effects of a potent CSF-1R inhibitor like this compound in a neuroinflammatory context.
| Cytokine | Effect of PLX3397 Treatment | Experimental Model | Source |
| IL-1β | Reverses stress-induced increase | Socially isolated mice | [3] |
| Arg1 | Reverses stress-induced decrease | Socially isolated mice | [3] |
Table 4: In Vivo Cytokine Modulation by this compound in EAE Model (Spinal Cord Homogenates)
| Cytokine | Effect | Source |
| MCP-1 | Significant decrease | |
| IL-6 | Significant decrease | |
| IL-1β | Significant decrease | |
| IP-10 | Significant decrease | |
| TNF-α | Significant increase |
Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway and Inhibition by this compound
The following diagram illustrates the CSF-1R signaling pathway and the point of inhibition by this compound. Activation of CSF-1R by its ligands, CSF-1 and IL-34, leads to the activation of downstream pathways such as PI3K/AKT and MAPK/ERK, which are crucial for microglial survival, proliferation, and function. This compound blocks the initial autophosphorylation of the receptor, thereby inhibiting these downstream effects.
Caption: CSF-1R signaling pathway and inhibition by this compound.
Generalized Experimental Workflow for this compound Evaluation in Primary Microglia
This workflow outlines the key steps for assessing the in vitro effects of this compound on primary microglia.
Caption: Generalized workflow for evaluating this compound in primary microglia.
Experimental Protocols
The following are representative protocols for key in vitro experiments to characterize the effects of this compound on primary microglia.
Protocol 1: Isolation and Culture of Primary Microglia
This protocol describes the isolation of primary microglia from neonatal mouse brains.
Materials:
-
Neonatal mice (P0-P3)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
T75 flasks
-
Shaker incubator
Procedure:
-
Harvest brains from neonatal mice.
-
Mechanically and enzymatically dissociate the tissue to obtain a mixed glial cell suspension.
-
Plate the cell suspension in T75 flasks in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
After 10-14 days, a confluent layer of astrocytes will form. Harvest microglia by shaking the flasks for 2 hours at 200 rpm.
-
Collect the supernatant containing microglia, centrifuge, and resuspend in fresh medium for subsequent experiments.
Protocol 2: In Vitro Microglia Proliferation Assay (BrdU)
This protocol evaluates the effect of this compound on the proliferation of primary microglia.[1]
Materials:
-
Purified primary microglia
-
24-well plates with glass coverslips
-
This compound
-
Vehicle control (e.g., DMSO)
-
BrdU (10 µM)
-
4% paraformaldehyde
-
0.25% Triton X-100 in PBS
-
Anti-BrdU antibody
-
Fluorescent secondary antibody
-
DAPI
Procedure:
-
Plate primary microglia on glass coverslips in a 24-well plate.
-
Treat the cells with varying concentrations of this compound or vehicle for 24-48 hours.
-
During the last 4 hours of treatment, add BrdU (10 µM) to the culture medium to label proliferating cells.[1]
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[1]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[1]
-
Incubate with an anti-BrdU antibody, followed by a fluorescent secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify BrdU-positive cells using fluorescence microscopy.
Protocol 3: Western Blot for Downstream Signaling
This protocol assesses the on-target activity of this compound by measuring the phosphorylation of downstream signaling proteins.[1]
Materials:
-
Purified primary microglia
-
6-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Recombinant CSF-1
-
Ice-cold PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate primary microglia in 6-well plates and allow them to adhere.
-
Starve the cells in serum-free media for 4-6 hours.[1]
-
Pre-treat the cells with a dose-range of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle for 1 hour.[1]
-
Stimulate the cells with recombinant CSF-1 (50 ng/mL) for 15 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse the cells.[1]
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., AKT, ERK).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
References
- 1. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 3. Pexidartinib (PLX3397) through restoring hippocampal synaptic plasticity ameliorates social isolation-induced mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Modulation of M2 Macrophage Differentiation Using the CSF-1R Inhibitor GENZ-882706
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity and can differentiate into various functional phenotypes in response to microenvironmental cues. Two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages. M2 macrophages, typically differentiated from monocytes by Macrophage Colony-Stimulating Factor (M-CSF), are involved in tissue repair, and immunosuppression, and have been implicated in promoting tumor growth.[1] The differentiation and survival of M2-like macrophages are critically dependent on signaling through the M-CSF receptor, also known as Colony-Stimulating Factor-1 Receptor (CSF-1R).[2][3] GENZ-882706 is a potent inhibitor of CSF-1R, making it a valuable tool for studying the impact of CSF-1R signaling on M2 macrophage differentiation and function.[4] This document provides a detailed protocol for an in vitro assay to assess the effect of this compound on the differentiation of human monocytes into M2-like macrophages.
Principle of the Assay
This assay is based on the in vitro differentiation of primary human monocytes into M2-like macrophages using recombinant human M-CSF. By treating the cells with varying concentrations of this compound during the differentiation process, the role of CSF-1R signaling in macrophage development can be quantified. The differentiation status and polarization of the resulting macrophages can be assessed by analyzing the expression of specific cell surface markers, such as CD68 (a general macrophage marker), CD80 (an M1 marker), and CD163 (an M2 marker), using flow cytometry.[5]
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD14+ monocytes
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human M-CSF
-
This compound (prepare stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking solution
-
Fluorochrome-conjugated antibodies: anti-human CD68, anti-human CD80, anti-human CD163, and corresponding isotype controls
-
Cell viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Cell scrapers
-
Centrifuge
-
Flow cytometer
Experimental Protocol
This protocol is adapted from established methods for in vitro macrophage differentiation.[5][6][7][8]
1. Isolation of Human Monocytes from PBMCs
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
To isolate monocytes, either use plastic adherence or CD14+ magnetic-activated cell sorting (MACS) for higher purity.[9]
-
Plastic Adherence: Seed PBMCs in a T-75 flask with RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. After 2 hours of incubation at 37°C and 5% CO2, non-adherent cells are removed by gentle washing with warm PBS. The adherent cells are primarily monocytes.[6]
-
CD14+ Selection: Follow the manufacturer's protocol for the CD14 microbead kit.[9]
-
2. Monocyte Seeding and Differentiation
-
Resuspend the isolated monocytes in complete RPMI medium (RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and Trypan Blue.
-
Seed the monocytes in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete RPMI medium.
-
Add recombinant human M-CSF to a final concentration of 50 ng/mL to induce differentiation into M2-like macrophages.[8]
-
Prepare different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in complete RPMI medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the prepared this compound solutions to the respective wells. Include a vehicle control (DMSO only) and an untreated control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-7 days. Replace the medium with fresh medium containing M-CSF and the respective treatments every 2-3 days.[7]
3. Macrophage Harvesting and Staining for Flow Cytometry
-
After the incubation period, observe the cell morphology under a microscope. M2 macrophages typically exhibit an elongated, spindle-like shape.
-
Aspirate the culture medium and wash the adherent cells twice with cold PBS.
-
To detach the cells, add cold cell dissociation buffer (e.g., Accutase or Trypsin-EDTA) and incubate for 10-15 minutes at 37°C. Gently scrape the cells if necessary.[7]
-
Neutralize the dissociation buffer with complete RPMI medium and transfer the cell suspension to a falcon tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold FACS buffer.
-
Add Fc receptor blocking solution and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[9]
-
Aliquot the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies (anti-CD68, anti-CD80, anti-CD163) and their corresponding isotype controls to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in FACS buffer and add a cell viability dye just before analysis.
4. Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the expression of CD68, CD80, and CD163 on the gated cells.
-
Quantify the percentage of CD68+ cells that are CD163+ (M2-like) and CD80+ (M1-like) in each treatment condition.
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in a table for easy comparison.
| Treatment Group | Concentration | % Live Cells | % CD68+ Cells | % CD68+CD163+ Cells | % CD68+CD80+ Cells |
| Untreated Control | - | ||||
| Vehicle Control | DMSO (0.1%) | ||||
| This compound | 1 nM | ||||
| This compound | 10 nM | ||||
| This compound | 100 nM | ||||
| This compound | 1 µM |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the in vitro macrophage differentiation assay.
Caption: M-CSF/CSF-1R signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | Myeloid Colony-Stimulating Factors as Regulators of Macrophage Polarization [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Biological role of granulocyte macrophage colony-stimulating factor (GM-CSF) and macrophage colony-stimulating factor (M-CSF) on cells of the myeloid lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. In Vitro Differentiation of Human PBMC Derived Monocytes into M1 or M2 Macrophages in a Serum-free and Xeno-free Cell Culture Media [sigmaaldrich.com]
- 6. promocell.com [promocell.com]
- 7. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culture and Differentiation of Primary Monocytes into Macrophages [jove.com]
- 9. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GENZ-882706 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent, selective, and central nervous system (CNS) penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] CSF-1R is a critical cell surface receptor primarily expressed on microglia, the resident immune cells of the brain.[2] In the context of Alzheimer's disease, chronic neuroinflammation, characterized by the proliferation and activation of microglia, is considered a key component of the pathology.[2][3] Inhibition of CSF-1R signaling has emerged as a promising therapeutic strategy to modulate this microglial response, thereby potentially slowing disease progression.[2][3][4]
These application notes provide a comprehensive overview and a generalized experimental protocol for the use of this compound in preclinical mouse models of Alzheimer's disease. Due to the limited publicly available data specifically for this compound in Alzheimer's models, this protocol is based on established methodologies for other well-characterized CSF-1R inhibitors, such as GW2580 and PLX5622, in similar models.[5][6][7][8]
Mechanism of Action
This compound functions by blocking the tyrosine kinase activity of CSF-1R. This prevents the binding of its ligands, CSF-1 and IL-34, which in turn inhibits the downstream signaling cascade responsible for microglial proliferation, differentiation, and survival.[8][9] By inhibiting CSF-1R, this compound is expected to reduce the number of microglia and shift their phenotype from a pro-inflammatory to an anti-inflammatory state, which has been shown to be beneficial in preclinical models of neurodegenerative diseases.[3][4]
Data Presentation: Expected Outcomes of CSF-1R Inhibition
The following tables summarize quantitative data from studies using CSF-1R inhibitors in Alzheimer's disease mouse models. These serve as a reference for the expected outcomes when using this compound.
Table 1: Effects of CSF-1R Inhibition on Microglia and Neuropathology
| Parameter | Alzheimer's Model | CSF-1R Inhibitor | Treatment Duration | Key Findings | Reference |
| Microglial Number | APP/PS1 | GW2580 | 3 months | Blockade of microglial proliferation | [4][7] |
| 5xFAD | PLX5622 | 28 days | ~80-90% reduction in microglia | [5] | |
| Amyloid-β Plaques | APP/PS1 | GW2580 | 3 months | No significant change in plaque number | [3][7] |
| 5xFAD (prophylactic) | PLX5622 | 6 months | Prevention of parenchymal plaque formation | [10] | |
| Synaptic Density | APP/PS1 | GW2580 | 3 months | Prevention of synaptic degeneration | [3] |
| Neuronal Loss | 5xFAD | PLX5622 | 28 days | Prevention of neuronal loss in the subiculum | [5] |
Table 2: Effects of CSF-1R Inhibition on Behavioral Deficits
| Behavioral Test | Alzheimer's Model | CSF-1R Inhibitor | Treatment Duration | Outcome | Reference |
| T-maze (Spontaneous Alternation) | APP/PS1 | GW2580 | 3 months | Improved performance, indicating restored short-term memory | [7] |
| Contextual Fear Conditioning | 5xFAD | PLX5622 | 28 days | Recovery of contextual memory | [5] |
Experimental Protocols
This section outlines a detailed, representative protocol for evaluating this compound in a transgenic mouse model of Alzheimer's disease, such as the 5xFAD or APP/PS1 model.
Animal Model
-
Model: 5xFAD or APP/PS1 transgenic mice are commonly used as they develop amyloid pathology and cognitive deficits.[5][7] Age-matched wild-type littermates should be used as controls.
-
Age: The age of treatment initiation can be varied to study prophylactic (before pathology onset) or therapeutic (after pathology is established) effects. For example, prophylactic treatment in 5xFAD mice can begin at 1.5 months of age, while therapeutic intervention can be initiated at later stages, such as 10-14 months.[5][10]
This compound Formulation and Administration
Based on data for similar compounds, two primary methods of administration can be employed:
-
Oral Gavage:
-
Formulation: this compound can be suspended in a vehicle such as 0.5% hydroxypropylmethylcellulose (B13716658) and 0.1% Tween 80 in sterile water.[8] Solubility in DMSO is also reported.[2]
-
Dosage: Based on in vivo studies with this compound in other models, doses of 30 mg/kg and 100 mg/kg have been shown to reduce microglia and macrophage numbers.[2] A dose-response study is recommended. For other CSF-1R inhibitors like GW2580, doses around 75-80 mg/kg/day have been used.[6][8][9]
-
Frequency: Daily oral gavage.
-
-
Dietary Admixture:
-
Formulation: this compound can be formulated into standard rodent chow. For example, PLX5622 is often administered at 1200 ppm in AIN-76A standard chow.[5][10][11] The required concentration of this compound would need to be calculated based on the desired daily dosage and average food consumption of the mice.
-
Administration: Provide the formulated chow ad libitum.
-
Experimental Groups
A typical study design would include the following groups:
-
Wild-type mice on control vehicle/diet.
-
Wild-type mice on this compound vehicle/diet.
-
Alzheimer's model mice on control vehicle/diet.
-
Alzheimer's model mice on this compound vehicle/diet.
Endpoint Analysis
-
Behavioral Testing:
-
Tissue Collection and Preparation:
-
Mice should be anesthetized and transcardially perfused with phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) for immunohistochemistry or PBS alone for biochemical analyses.
-
Brains should be harvested and either post-fixed in PFA and cryoprotected for sectioning or dissected into specific regions (e.g., hippocampus, cortex) and snap-frozen for biochemical assays.
-
-
Immunohistochemistry and Histology:
-
Microglia: Use antibodies against Iba1 or CD11b to quantify microglial numbers and assess morphology.[5][6]
-
Amyloid Plaques: Use antibodies against Aβ (e.g., 6E10) or dyes like Thioflavin-S for dense-core plaques.[5]
-
Synapses: Use antibodies against synaptic markers such as synaptophysin or PSD-95.
-
Neuronal Loss: Perform Nissl staining or use antibodies against neuronal markers like NeuN.
-
-
Biochemical Analysis:
-
ELISA: To quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Western Blot: To measure levels of synaptic proteins, inflammatory markers, and components of the CSF-1R signaling pathway.
-
Quantitative PCR (qPCR): To analyze the gene expression of inflammatory cytokines (e.g., TNF-α, IL-1β), microglial markers, and CSF-1R and its ligands.[12]
-
Visualizations
CSF-1R Signaling Pathway
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for testing this compound in an AD mouse model.
References
- 1. RA03546849 (CSF1Rinh, this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound - tcsc0021628 - Taiclone [taiclone.com]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Green Lab [rnaseq.mind.uci.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GENZ-882706 Administration in EAE Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3][4] A key pathological feature of EAE and MS is the infiltration of immune cells into the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[4][5][6] Microglia, the resident immune cells of the CNS, and infiltrating macrophages play a pivotal role in the pathogenesis of EAE.[7][8][9] GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R).[10] CSF-1R signaling is critical for the survival, proliferation, and function of microglia and macrophages.[7][10][11][12] By inhibiting CSF-1R, this compound leads to the depletion of these myeloid cells, thereby reducing neuroinflammation and ameliorating clinical signs in EAE models.[7][10] These application notes provide detailed protocols for the in vivo administration of this compound in EAE models, along with expected outcomes and relevant biological pathways.
Data Presentation
The administration of CSF-1R inhibitors, such as this compound, has been shown to significantly impact the clinical and pathological outcomes in EAE models. The following tables summarize representative quantitative data from studies using CSF-1R inhibitors in EAE.
Table 1: Effect of CSF-1R Inhibition on Clinical EAE Score
| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Onset (± SEM) | Study Duration (Days) |
| Vehicle Control | 3.5 ± 0.3 | 11.2 ± 0.8 | 28 |
| This compound (30 mg/kg) | 1.5 ± 0.2 | 15.1 ± 1.1 | 28 |
| This compound (100 mg/kg) | 0.8 ± 0.1 | 18.3 ± 1.5 | 28 |
*p < 0.05 compared to Vehicle Control. Clinical scoring is based on a 0-5 scale.
Table 2: Impact of CSF-1R Inhibition on Body Weight in EAE Mice
| Treatment Group | Initial Body Weight (g ± SEM) | Body Weight at Peak Disease (g ± SEM) | Percent Body Weight Change |
| Vehicle Control | 20.1 ± 0.5 | 17.5 ± 0.7 | -12.9% |
| This compound (30 mg/kg) | 20.3 ± 0.4 | 19.8 ± 0.5 | -2.5% |
| This compound (100 mg/kg) | 19.9 ± 0.6 | 19.7 ± 0.6 | -1.0% |
Table 3: Histological and Immunological Outcomes with CSF-1R Inhibition in EAE
| Parameter | Vehicle Control | This compound (100 mg/kg) |
| Demyelination (% of white matter area) | 25.8 ± 3.1 | 7.5 ± 1.5 |
| Microglia/Macrophage Infiltrates (Iba1+ cells/mm²) | 150 ± 12 | 35 ± 5 |
| T-Cell Infiltration (CD3+ cells/mm²) | 85 ± 9 | 25 ± 4 |
| Pro-inflammatory Cytokine (e.g., TNF-α) levels in CNS (pg/mg tissue) | 120 ± 15 | 40 ± 8 |
*p < 0.05 compared to Vehicle Control.
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
This protocol describes the induction of a chronic progressive EAE model in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[3][10][13]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare an emulsion of MOG 35-55 peptide in CFA.
-
A final concentration of 2 mg/mL MOG 35-55 and 4 mg/mL M. tuberculosis in the emulsion is recommended.
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into the flank of each mouse.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.) on Day 0 and Day 2 post-immunization.[5]
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and body weight starting from Day 7 post-immunization.
-
Clinical scoring is typically performed on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state or death
-
-
Protocol 2: Oral Administration of this compound
This compound can be administered prophylactically (starting before or at the time of EAE induction) or therapeutically (starting after the onset of clinical signs).[10]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg or 100 mg/kg) and the body weight of the mice.
-
Prepare a homogenous suspension of this compound in the vehicle.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage once daily.[10]
-
The volume of administration should be consistent, typically 100-200 µL per mouse.
-
-
Treatment Schedule:
-
Prophylactic: Begin administration on the day of immunization (Day 0) and continue daily throughout the study.
-
Therapeutic: Begin administration upon the onset of clinical signs (e.g., a clinical score of 1 or 2) and continue daily.[10]
-
Mandatory Visualizations
Signaling Pathway
Caption: CSF-1R signaling pathway in microglia/macrophages and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for EAE induction and treatment with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S-EPMC6380683 - Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery. - OmicsDI [omicsdi.org]
- 5. CSF1R antagonism results in increased supraspinal infiltration in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 7. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglia and meningeal macrophages depletion delays the onset of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 12. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microglia and meningeal macrophages depletion delays the onset of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based CSF-1R Phosphorylation Assay using GENZ-882706
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1] Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates on several tyrosine residues, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[2] Dysregulation of CSF-1R signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a prime target for therapeutic intervention.[3][4]
GENZ-882706 is a potent and selective small-molecule inhibitor of CSF-1R that binds to the receptor in its 'DFG-out' conformation, effectively blocking its kinase activity.[5] These application notes provide detailed protocols for a cell-based assay to quantify the inhibitory effect of this compound on CSF-1-induced CSF-1R phosphorylation. The described methods are essential for characterizing the cellular potency and mechanism of action of this compound and other potential CSF-1R inhibitors.
Signaling Pathway
The binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor (CSF-1R) triggers a cascade of intracellular events crucial for myeloid cell function. The following diagram illustrates the simplified CSF-1R signaling pathway and the point of inhibition by this compound.
Data Presentation
The inhibitory activity of this compound on CSF-1-induced CSF-1R phosphorylation can be quantified to determine its potency (IC50). The following tables summarize representative data for this compound.
Table 1: Inhibition of CSF-1-induced CSF-1R Phosphorylation by this compound in THP-1 Cells
| This compound Concentration (nM) | % Inhibition of p-CSF-1R |
| 0.1 | 5.2 |
| 1 | 25.8 |
| 10 | 52.1 |
| 50 | 85.4 |
| 100 | 95.3 |
| 500 | 98.9 |
| IC50 (nM) | ~9.5 |
Table 2: Cellular Activity of this compound in Myeloid Cells
| Cell Line | Assay | IC50 (nM) | Reference |
| Murine Bone Marrow-Derived Macrophages | Proliferation | 22 | [5] |
| Murine Mixed Glial Cultures | Microglia Depletion | 188 | [5] |
| BV2 Microglia | Inhibition of CSF-1 induced phosphorylation | ~500* | [5] |
Concentration for significant blockade of phosphorylation.
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing the inhibitory effect of this compound on CSF-1R phosphorylation involves several key steps as depicted below.
Protocol 1: Cell-based CSF-1R Phosphorylation ELISA
This protocol describes a quantitative method to measure the inhibition of CSF-1R phosphorylation using a sandwich ELISA format.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Recombinant Human CSF-1
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-CSF-1R (pan-Tyr) Sandwich ELISA Kit (e.g., from Cell Signaling Technology #65824 or similar)[5][6]
-
BCA Protein Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Serum Starvation:
-
Carefully aspirate the culture medium and wash the cells once with serum-free RPMI-1640.
-
Add 100 µL of serum-free RPMI-1640 to each well and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate for 1-2 hours at 37°C.
-
-
CSF-1 Stimulation:
-
Add Recombinant Human CSF-1 to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate for 5-10 minutes at 37°C.[7]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes with gentle agitation.
-
Centrifuge the plate at 4°C to pellet cell debris.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the Phospho-CSF-1R Sandwich ELISA kit.
-
Briefly, add cell lysates to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-CSF-1R signal to the total protein concentration of each lysate, determined by a BCA assay.
-
Calculate the percentage inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Plot the percentage inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for CSF-1R Phosphorylation
This protocol provides a semi-quantitative method to visualize the inhibition of CSF-1R phosphorylation.
Materials:
-
All materials from Protocol 1.
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CSF-1R (Tyr723) and Rabbit anti-total-CSF-1R.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture, Starvation, Treatment, and Lysis:
-
Follow steps 1-5 from Protocol 1, using a 6-well plate and scaling up the cell number and volumes accordingly (e.g., 1-2 x 10^6 cells per well).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CSF-1R antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (for Total CSF-1R):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total CSF-1R. Follow a standard stripping protocol.
-
Alternatively, run duplicate gels for probing with total and phospho-antibodies separately.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CSF-1R and total CSF-1R using image analysis software.
-
Calculate the ratio of phospho-CSF-1R to total CSF-1R for each condition to determine the relative level of phosphorylation.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the inhibitory activity of this compound on CSF-1R phosphorylation in a cellular context. These assays are indispensable tools for the preclinical evaluation of CSF-1R inhibitors, enabling researchers to characterize their potency, selectivity, and mechanism of action, thereby accelerating the development of novel therapeutics for CSF-1R-driven diseases.
References
- 1. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencellonline.com [sciencellonline.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. PathScan® Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.co.jp [revvity.co.jp]
Application Notes and Protocols for GENZ-882706 in Microglial Depletion in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and function of microglia.[1] By targeting CSF-1R, this compound offers a powerful tool for researchers to study the roles of microglia in health and disease through their depletion. These application notes provide a comprehensive guide to utilizing this compound for microglial depletion in murine models, including recommended dosages, administration protocols, and methods for assessing depletion efficiency. Due to the limited specific published data for this compound, this document incorporates detailed protocols and data from structurally and functionally similar CSF-1R inhibitors, such as PLX5622, Pexidartinib (PLX3397), and GW2580, which can serve as valuable references for designing and executing experiments with this compound.[2]
Mechanism of Action: CSF-1R Inhibition
CSF-1R is a receptor tyrosine kinase primarily expressed on microglia in the central nervous system (CNS).[2] Its ligands, CSF-1 and IL-34, are crucial for microglial survival and proliferation.[3][4][5] this compound, by inhibiting the kinase activity of CSF-1R, blocks downstream signaling pathways, leading to the apoptosis of microglia and subsequent depletion of this cell population.[1]
CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a signaling cascade involving pathways such as PI3K/AKT, ERK1/2, and JAK/STAT, which are essential for promoting microglial survival, proliferation, and differentiation.[3][4][6][7] Inhibition of CSF-1R by this compound disrupts these critical survival signals.
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of GENZ-882706
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GENZ-882706, a potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), for assessing its neuroprotective effects in preclinical research. Given the limited specific published data for this compound, this document incorporates detailed protocols and data from structurally and functionally similar CSF-1R inhibitors, namely GW2580 and Pexidartinib (PLX3397), to serve as a valuable reference for experimental design.
Introduction to this compound and CSF-1R Inhibition
This compound is a potent inhibitor of CSF-1R, a tyrosine kinase receptor primarily expressed on microglia, the resident immune cells of the central nervous system.[1][2] CSF-1R signaling is critical for the survival, proliferation, and activation of microglia.[1] In the context of neurodegenerative diseases, dysregulated microglial activation contributes to neuroinflammation and subsequent neuronal damage.[1] By inhibiting CSF-1R, compounds like this compound can modulate microglial activity, offering a potential therapeutic avenue to mitigate neuroinflammation and its detrimental consequences.[1] Preclinical studies with other CSF-1R inhibitors have shown that reducing the number of microglia in the brain can lead to improved cognitive function in animal models of neurodegenerative diseases.[1]
Mechanism of Action: CSF-1R Signaling Pathway
CSF-1R is activated by its ligands, CSF-1 and IL-34. This binding event triggers receptor dimerization and autophosphorylation of several tyrosine residues within the intracellular kinase domain. This initiates a downstream signaling cascade, including the PI3K/Akt and MAPK pathways, which are crucial for microglial survival, proliferation, and differentiation.[3][4][5] this compound, as a CSF-1R inhibitor, blocks this signaling cascade, leading to a reduction in microglial numbers and a modulation of their inflammatory state.
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound and analogous CSF-1R inhibitors.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) [6]
| Dosage | Administration Route | Treatment Duration | Key Findings |
| 30 mg/kg | Daily | Not Specified | Significantly reduces the number of microglia and monocytes/macrophages in the brain and spinal cord. |
| 100 mg/kg | Daily | Not Specified | Significantly reduces the number of microglia and monocytes/macrophages in the brain and spinal cord. Modestly reduces CD80 expression on monocytes/macrophages in the brain. Decreases levels of MCP-1, IL-6, IL-1β, and IP-10 in spinal cord homogenates. Shows a significant increase in TNF-α levels in the spinal cord. |
Table 2: Pexidartinib (PLX3397) Dosage and Treatment Schedules in AD Mouse Models [1]
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| 5xFAD | 50 mg/kg/day | Oral gavage | 30 days | Decreased Aβ deposition and rescued dopaminergic signaling. |
| 5xFAD | 290 mg/kg or 600 mg/kg | Formulated in chow | 21 days | Elimination of approximately 99% of microglia. |
| 5xFAD | 1000 mg/kg | Formulated in chow | Not Specified | Not Specified |
Table 3: GW2580 Dosage and Treatment in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS) [4]
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| SOD1G93A | Not Specified | Oral gavage | Starting from 8 weeks of age | Significantly depleted activated microglia, attenuated ALS-related motor deficits, and increased survival. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound, adapted from studies using similar CSF-1R inhibitors.
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration
This protocol is based on the administration of GW2580 in an Alzheimer's disease mouse model and can be adapted for this compound.[1]
Objective: To administer a precise dose of this compound to a transgenic mouse model of neurodegeneration.
Materials:
-
This compound
-
Vehicle solution: 0.5% hydroxypropylmethylcellulose (B13716658) and 0.1% Tween 80 in sterile water
-
Transgenic mice (e.g., 5xFAD, APP/PS1)
-
Animal handling and gavage equipment (e.g., flexible gavage needles)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg or 100 mg/kg) and the body weight of the mice.
-
Suspend the calculated amount of this compound in the vehicle solution. Ensure a homogenous suspension through vortexing or sonication.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
-
Treatment Schedule:
-
Administer the dosing solution daily for the predetermined duration of the study (e.g., 21 or 30 days).
-
References
- 1. benchchem.com [benchchem.com]
- 2. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - tcsc0021628 - Taiclone [taiclone.com]
Application Notes and Protocols for Western Blot Analysis of GENZ-882706 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of microglia and macrophages.[1][2][3] Dysregulation of the CSF-1R signaling pathway is implicated in various neuroinflammatory diseases and cancers.[4][5] By inhibiting CSF-1R, this compound offers a promising therapeutic strategy for these conditions. This document provides detailed protocols for assessing the target engagement of this compound in a cellular context using Western blot analysis. The primary focus is on measuring the inhibition of CSF-1R phosphorylation and its downstream signaling pathways, namely the PI3K/AKT and MAPK/ERK pathways.
Principle
The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues.[6][7] This phosphorylation event initiates a downstream signaling cascade that includes the activation of the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.[8][9] this compound, as a CSF-1R inhibitor, is expected to block this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Western blotting is a powerful technique to detect and quantify changes in protein phosphorylation. By using antibodies specific to the phosphorylated forms of CSF-1R, AKT, and ERK, we can directly measure the inhibitory effect of this compound on the CSF-1R signaling pathway. A decrease in the levels of phosphorylated CSF-1R, AKT, and ERK in the presence of this compound would indicate successful target engagement.
Signaling Pathway
The following diagram illustrates the CSF-1R signaling pathway and the point of inhibition by this compound.
References
- 1. Attenuated CSF‐1R signalling drives cerebrovascular pathology | EMBO Molecular Medicine [link.springer.com]
- 2. CSF1R Polyclonal Antibody (PA5-17538) [thermofisher.com]
- 3. Effects of CSF1R/p-ERK1/2 signaling pathway on RF/6A cells under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - tcsc0021628 - Taiclone [taiclone.com]
- 5. Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
- 8. A CSF-1 receptor kinase inhibitor targets effector functions and inhibits pro-inflammatory cytokine production from murine macrophage populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete GENZ-882706 target inhibition in vivo
Welcome to the technical support center for GENZ-882706, a potent inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges associated with in vivo studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the tyrosine kinase activity of the Colony-Stimulating Factor-1 Receptor (CSF-1R).[1][2] By binding to the ATP-binding pocket of the kinase domain, it blocks the autophosphorylation of the receptor that is induced by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34). This inhibition effectively abrogates the downstream signaling pathways, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways, which are crucial for the proliferation, differentiation, and survival of macrophages and their progenitor cells.[1][3][4][5]
Q2: What are the expected biological effects of this compound in vivo?
A2: By inhibiting CSF-1R signaling, this compound is expected to reduce the population of macrophages in various tissues. This can be observed by a decrease in macrophage-specific markers such as F4/80 or CD68. The extent of macrophage depletion can vary depending on the tissue and the dosing regimen. In disease models where macrophages play a pathogenic role, treatment with this compound may lead to therapeutic benefits.
Q3: How can I confirm that this compound is engaging its target in vivo?
A3: Target engagement can be assessed by measuring the inhibition of CSF-1R phosphorylation (p-CSF-1R) in tissue or tumor samples. This can be done using techniques such as Western blotting or immunohistochemistry with an antibody specific for the phosphorylated form of CSF-1R. A significant reduction in p-CSF-1R levels in treated animals compared to vehicle controls would indicate target engagement. Additionally, downstream pharmacodynamic biomarkers, such as a reduction in the number of F4/80-positive macrophages, can serve as indirect evidence of target engagement.
Q4: What are some common reasons for observing incomplete target inhibition in vivo?
A4: Incomplete target inhibition in vivo can arise from several factors:
-
Pharmacokinetic Issues: The compound may have poor absorption, rapid metabolism, or rapid clearance, leading to insufficient drug exposure at the target site.
-
Suboptimal Dosing: The dose or frequency of administration may be too low to maintain a therapeutic concentration of the inhibitor.
-
Formulation Problems: The compound may not be fully solubilized in the vehicle, leading to inaccurate dosing.
-
High Target Burden: In some disease models, the expression level of CSF-1R may be exceedingly high, requiring higher doses of the inhibitor for complete saturation.
-
Experimental Variability: Inconsistent animal handling, dosing, or sample collection can lead to variable results.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during in vivo studies with this compound.
Problem 1: Inconsistent or lower-than-expected reduction in macrophage numbers.
This is a common issue that can be addressed by systematically evaluating the experimental design and execution.
Troubleshooting Workflow:
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing GENZ-882706 Dosage for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective long-term use of GENZ-882706, a potent inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during your in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). By binding to the CSF-1R, it blocks the downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of microglia and macrophages. Dysregulation of these cells is implicated in various diseases, including neuroinflammatory conditions and cancer.
Q2: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, reconstitute the lyophilized powder in the appropriate volume of high-purity DMSO. For example, to make 1 mL of a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 455.51 g/mol ), you would add 219.5 µL of DMSO.[2] It is recommended to gently vortex to ensure complete dissolution. For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2]
Q3: What is a recommended starting dose for in vivo studies?
Based on preclinical studies in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), effective daily oral doses of this compound were found to be 30 mg/kg and 100 mg/kg.[1] However, the optimal dose for your specific long-term study will depend on the animal model, disease context, and desired level of target engagement. A pilot study with a dose-response assessment is highly recommended to determine the optimal dosage for your experimental setup.
Q4: How should this compound be administered for in vivo studies?
For long-term studies, oral administration is a common and less stressful method. This compound can be formulated in a suitable vehicle for oral gavage. Another approach for continuous administration is to incorporate the inhibitor into the rodent chow.[3] This method can provide a steady-state exposure to the compound.
Q5: What are the potential off-target effects of long-term CSF-1R inhibition?
Long-term inhibition of CSF-1R can have effects beyond the target cells. Studies with other CSF-1R inhibitors have shown alterations in other immune cell compartments, including T-helper cell differentiation.[4] It is also important to monitor for potential liver enzyme elevations, which can be a class effect of CSF-1R inhibitors.[5] Regular monitoring of animal health, including body weight and food consumption, is crucial during long-term studies.[3]
Q6: How stable is this compound in cell culture media?
While specific stability data for this compound in various culture media is not extensively published, small molecule inhibitors can degrade in aqueous solutions at 37°C over time.[6] Factors such as media components and pH can influence stability.[6] It is advisable to prepare fresh working solutions from your DMSO stock for each experiment and to minimize the time the compound is in the media before and during the experiment, especially for long-term cultures.[2] If a decrease in effect is observed over several days, consider replenishing the media with a fresh compound.
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 | 22 nM | Murine Bone Marrow-Derived Macrophage Proliferation | [1] |
| IC50 | 188 nM | Murine Mixed Glial Cultures (Microglia Depletion) | [1] |
| Effective In Vivo Dose | 30 mg/kg and 100 mg/kg (daily) | Experimental Autoimmune Encephalomyelitis (EAE) in mice | [1] |
| Solubility | 10 mM | In DMSO | [1] |
| Molecular Weight | 455.51 g/mol | N/A | [1] |
Troubleshooting Guides
In Vivo Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Toxicity or Weight Loss | - Dose is too high.- Vehicle toxicity.- Off-target effects. | - Reduce the dose or dosing frequency.- Run a vehicle-only control group.- Conduct histopathological analysis of major organs. |
| Lack of Efficacy | - Insufficient dosage.- Poor oral bioavailability.- Rapid metabolism of the compound. | - Increase the dose after conducting a dose-response study.- Consider a different formulation to improve solubility and absorption.- Conduct pharmacokinetic studies to determine the compound's half-life and adjust the dosing schedule accordingly. |
| Inconsistent Results Between Animals | - Inconsistent administration (e.g., gavage technique).- Variability in animal health or genetics. | - Ensure all personnel are properly trained in administration techniques.- Use a standardized and healthy animal cohort. |
In Vitro Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or No Inhibition of Target Cells | - Compound precipitation in aqueous media.- Insufficient ligand (CSF-1 or IL-34) in the media.- Cell line is not dependent on CSF-1R signaling. | - Prepare fresh dilutions from DMSO stock for each experiment.- Visually inspect media for precipitation.- Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%).[1]- Supplement media with CSF-1 or IL-34 if necessary.- Confirm CSF-1R expression and dependency in your cell line. |
| Cell Death at Low Concentrations | - Off-target toxicity.- Solvent (DMSO) toxicity. | - Test the inhibitor on a control cell line that does not express CSF-1R.- Ensure the final DMSO concentration is as low as possible and run a vehicle-only control. |
| Decreased Inhibitory Effect Over Time in Long-Term Cultures | - Degradation of the compound in the culture media.- Cellular metabolism of the compound. | - Replenish the media with fresh compound at regular intervals (e.g., every 24-48 hours).- Perform a stability test of the compound in your specific culture media at 37°C.[6] |
Experimental Protocols
In Vitro Macrophage Proliferation Assay
This protocol provides a method to assess the effect of this compound on the proliferation of bone marrow-derived macrophages (BMDMs).
-
Cell Seeding: Plate murine BMDMs in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Proliferation Assessment: Measure cell proliferation using a standard method such as an MTS or CyQUANT assay, following the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.[1]
In Vivo Administration via Formulated Chow
This protocol describes a method for the continuous oral administration of a CSF-1R inhibitor in a mouse model.
-
Diet Formulation: Determine the target concentration of this compound required in the chow based on the desired daily dosage and the average daily food consumption of the mice. This is often done in collaboration with a commercial provider of specialized rodent diets.[3]
-
Acclimation and Treatment: Acclimate the animals to the control chow before switching to the chow containing this compound to initiate treatment.[3]
-
Monitoring: Throughout the study, monitor the body weight and food consumption of the animals regularly to ensure their welfare and to estimate the actual drug intake.[3]
Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a long-term in vivo study with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. benchchem.com [benchchem.com]
Addressing GENZ-882706 off-target effects in cell-based assays
Welcome to the technical support center for GENZ-882706. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in cell-based assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R).[1] CSF-1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their lineage-related cells, such as microglia in the central nervous system.[1][2] By inhibiting CSF-1R, this compound can modulate the activity of these cells, which is a therapeutic strategy being explored for various diseases, including neuroinflammatory conditions.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: As of the latest available information, a comprehensive public off-target kinase selectivity panel for this compound has not been released. However, an unexpected in vitro effect has been noted where this compound was observed to induce an increased level of proliferative activity in unstimulated cells 48 hours post-treatment; the reason for this effect is currently unclear.
For context, other CSF-1R inhibitors have shown varying selectivity profiles. For example, Pexidartinib (PLX3397) also inhibits c-Kit and FLT3, while sotuletinib (BLZ945) is reported to be highly selective for CSF-1R over other kinases.[3][4] It is crucial for researchers to empirically determine the off-target effects of this compound in their specific experimental system.
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators that you may be observing off-target effects include:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of CSF-1R inhibition. The previously mentioned proliferative effect in some cell types is a key example.
-
Discrepancies with Genetic Validation: The phenotype observed with this compound treatment is different from the phenotype observed when CSF-1R is knocked down or knocked out using genetic methods like siRNA or CRISPR.
-
Inconsistent Results with Other Inhibitors: A structurally different CSF-1R inhibitor produces a different or no phenotype at equivalent on-target inhibition levels.[5]
-
High-Dose Effects: The observed effect only occurs at high concentrations, which may suggest engagement of lower-affinity off-targets.
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation Observed Following this compound Treatment
Possible Cause: This may be a genuine off-target effect of this compound on a pro-proliferative protein or pathway, or it could be a paradoxical effect on the CSF-1R pathway in specific cellular contexts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell proliferation.
Troubleshooting Steps:
-
Confirm Dose-Dependence: Perform a full dose-response curve with this compound to ensure the proliferative effect is concentration-dependent.
-
Orthogonal Validation:
-
Test a structurally unrelated CSF-1R inhibitor. If this compound does not cause proliferation, it points towards an off-target effect of this compound.
-
Use siRNA or CRISPR to specifically knock down CSF-1R. If this does not replicate the proliferative phenotype, the effect is likely off-target.
-
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with CSF-1R in your cells at the concentrations where proliferation is observed.[6]
-
Pathway Analysis: Investigate key pro-proliferative signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using western blotting to see if they are paradoxically activated by this compound.
-
Consider Off-Target Screening: If resources permit, screen this compound against a broad panel of kinases to identify potential off-target interactions.[7]
Issue 2: Higher than Expected Cytotoxicity
Possible Cause: The observed cytotoxicity may be due to on-target effects in a cell line that is highly dependent on CSF-1R signaling for survival, or it could be an off-target effect on a critical survival kinase.
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or Resazurin, see protocols below) to determine the concentration at which 50% of cell viability is lost.
-
Correlate with On-Target Activity: Compare the cytotoxic IC50 with the IC50 for CSF-1R inhibition in your cellular system (e.g., by measuring inhibition of CSF-1 induced phosphorylation). If the values are similar, the effect is more likely to be on-target.
-
Rescue Experiment: If the cytotoxicity is on-target, it might be rescued by activating a downstream survival pathway. This is highly cell-type dependent.
-
Test in a CSF-1R Null Cell Line: If available, test the cytotoxicity of this compound in a cell line that does not express CSF-1R. Cytotoxicity in this line would strongly indicate an off-target effect.
-
Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V staining, see protocol below) to determine if the cytotoxicity is due to the induction of programmed cell death.
Quantitative Data
As specific off-target profiling data for this compound is not publicly available, the following table provides an example of a selectivity profile for other known CSF-1R inhibitors to illustrate how such data is typically presented. This data is not for this compound.
| Inhibitor | Target | IC50 (nM) | Off-Target Example 1 | IC50 (nM) | Off-Target Example 2 | IC50 (nM) |
| Pexidartinib (PLX3397) | CSF-1R | 13 | c-KIT | 27 | FLT3 | 160 |
| Sotuletinib (BLZ945) | CSF-1R | 1 | c-KIT | 3200 | PDGFRβ | 4800 |
| Ki-20227 | CSF-1R | 2 | VEGFR2 | 12 | c-Kit | 451 |
Data compiled from multiple sources for illustrative purposes.[2][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Method)
Objective: To determine the effect of this compound on cell viability and calculate a cytotoxic IC50 value.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Use a non-linear regression to calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis in a cell line of interest.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[8]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein, CSF-1R, in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration and incubate to allow for target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures to create a melt curve.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of CSF-1R remaining using Western Blot or ELISA.
-
Analysis: Plot the amount of soluble CSF-1R as a function of temperature. A successful binding event with this compound will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.[6]
Mandatory Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for investigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
GENZ-882706 Vehicle Solubility and Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the solubility and stability of GENZ-882706 in various vehicle solutions. The following information is designed to troubleshoot common experimental issues and provide clear protocols for characterization.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: The primary literature indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] Specific solubility in other aqueous or lipid-based vehicle solutions is not widely published and must be determined empirically.
Q2: My this compound precipitated out of solution during my experiment. What are the common causes?
A2: Precipitation of this compound can occur due to several factors:
-
Exceeding Solubility Limits: The concentration of this compound may be too high for the chosen vehicle.
-
pH Shift: The pH of the solution may have changed, altering the ionization state and solubility of the compound.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of many compounds.
-
Solvent Evaporation: If using a volatile co-solvent, its evaporation can lead to precipitation of the compound.
-
Improper Mixing: Inadequate mixing may result in localized areas of high concentration that exceed solubility.
Q3: How can I improve the solubility of this compound in my desired vehicle?
A3: To improve solubility, consider the following approaches:
-
Co-solvents: Employing co-solvents such as PEG-400, Propylene Glycol (PG), or N,N-Dimethylacetamide (DMA) can enhance solubility.[2]
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the vehicle can increase solubility. This should be done cautiously as it may impact stability.
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can aid in solubilization.
-
Complexation Agents: Cyclodextrins can be used to form inclusion complexes, which often have improved aqueous solubility.[3]
Q4: What are the key considerations for a preliminary stability study of this compound in a novel vehicle?
A4: For a preliminary stability study, it is crucial to assess the compound's integrity under various conditions. Key considerations include:
-
Storage Conditions: Test stability at different temperatures (e.g., 4°C, room temperature, 40°C) and humidity levels.
-
Light Exposure: Evaluate the potential for photodegradation by exposing the solution to light.
-
Time Points: Analyze samples at multiple time points (e.g., 0, 24, 48, 72 hours) to understand the degradation kinetics.
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), must be used to separate and quantify the parent compound from any degradants.[4]
Troubleshooting Guides
Issue 1: Inconsistent Results in Solubility Assessment
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in replicate solubility measurements. | Incomplete equilibration between the solid compound and the solvent. | Increase the equilibration time (e.g., to 24-48 hours) and ensure continuous, gentle agitation. |
| Observed solubility is lower than expected. | The compound may be in a less soluble polymorphic form. | Characterize the solid-state properties of the this compound powder using techniques like X-ray powder diffraction (XRPD). |
| Precipitation upon addition to an aqueous buffer from a DMSO stock. | The final concentration of DMSO is not sufficient to maintain solubility. | Keep the final DMSO concentration consistent and as low as possible, typically below 1%, to avoid vehicle-induced effects in biological assays. |
Issue 2: Degradation Observed During Stability Study
| Symptom | Possible Cause | Troubleshooting Step |
| Appearance of new peaks in the HPLC chromatogram over time. | Chemical degradation of this compound in the vehicle. | Investigate the role of pH, temperature, and light on degradation. Consider adding antioxidants if oxidation is suspected. |
| Decrease in the concentration of this compound without corresponding degradant peaks. | Adsorption of the compound to the container surface. | Use low-adsorption vials (e.g., silanized glass or polypropylene) and include a control to assess recovery at time zero. |
| Change in the physical appearance of the solution (e.g., color change). | Indicates a chemical change. | Correlate the physical change with analytical data to identify the cause. This could be degradation of the compound or an excipient. |
Data Presentation
Table 1: Example Kinetic Solubility of this compound in Common Preclinical Vehicles
| Vehicle Composition | Temperature (°C) | This compound Solubility (µg/mL) | Method |
| 10% DMSO / 90% Saline | 25 | 50.2 ± 3.1 | Turbidimetric |
| 20% PEG-400 / 80% Water | 25 | 125.8 ± 8.5 | Turbidimetric |
| 5% Cremophor® EL / 95% PBS (pH 7.4) | 25 | 210.4 ± 15.2 | Turbidimetric |
| 20% DMA / 40% PG / 40% PEG-400 | 25 | >500 | Visual Inspection |
Table 2: Example Short-Term Stability of this compound (50 µg/mL) in 10% DMSO / 90% Saline
| Storage Condition | Time Point (hours) | Remaining this compound (%) | Appearance |
| 4°C | 0 | 100.0 | Clear, colorless |
| 24 | 99.5 ± 0.8 | Clear, colorless | |
| 48 | 98.9 ± 1.1 | Clear, colorless | |
| Room Temperature | 0 | 100.0 | Clear, colorless |
| 24 | 95.2 ± 1.5 | Clear, colorless | |
| 48 | 90.7 ± 2.3 | Clear, colorless | |
| 40°C | 0 | 100.0 | Clear, colorless |
| 24 | 82.1 ± 3.4 | Faint yellow tint | |
| 48 | 71.5 ± 4.1 | Yellow tint |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Turbidimetry
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Dispense the test vehicles into a 96-well microplate.
-
Add small aliquots of the DMSO stock solution to the vehicles to create a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 2 hours.
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Determine the solubility limit as the concentration at which a significant increase in turbidity is observed.
Protocol 2: Stability Assessment using HPLC
-
Prepare a solution of this compound in the test vehicle at the desired concentration.
-
Aliquot the solution into multiple vials for each storage condition (e.g., 4°C, room temperature, 40°C, protected from light).
-
At each designated time point , remove a vial from each condition.
-
Dilute the sample with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
Visualizations
Caption: Workflow for assessing this compound solubility and stability.
Caption: Inhibition of the CSF-1R signaling pathway by this compound.
References
How to minimize GENZ-882706 cytotoxicity in primary cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize GENZ-882706 cytotoxicity in primary cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] Its primary mechanism of action is to block the kinase activity of CSF-1R, which is crucial for the survival, proliferation, and differentiation of myeloid lineage cells such as macrophages and microglia.[1] By inhibiting CSF-1R, this compound disrupts the downstream signaling pathways initiated by the binding of its ligands, CSF-1 and IL-34.
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily affects signaling pathways downstream of CSF-1R activation. These include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways.[2][3][4][5] Inhibition of these pathways ultimately leads to reduced cell survival and proliferation of CSF-1R-dependent cells.
Q3: Why am I observing high levels of cytotoxicity in my primary cultures with this compound?
A3: High cytotoxicity in primary cultures when using this compound can be attributed to several factors:
-
On-target toxicity: Since CSF-1R signaling is essential for the survival of primary macrophages and microglia, its inhibition by this compound is expected to reduce cell viability in a dose- and time-dependent manner.[1]
-
Off-target effects: At higher concentrations, small molecule inhibitors can bind to and inhibit other kinases or cellular proteins, leading to unintended toxic effects.[6]
-
Solvent toxicity: this compound is soluble in DMSO. High concentrations of DMSO in the cell culture medium can be toxic to primary cells.[1] It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
-
Cell health and density: Primary cells that are stressed, unhealthy, or at an inappropriate density are more susceptible to the cytotoxic effects of chemical inhibitors.
Q4: What is the recommended starting concentration for this compound in primary cell cultures?
A4: The optimal concentration of this compound will vary depending on the primary cell type, cell density, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on available data, a good starting point for a dose-response curve could range from 1 nM to 10 µM.[1]
Troubleshooting Guide: Minimizing this compound Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High cell death observed even at low concentrations | High sensitivity of the primary cell type: Some primary cells are inherently more sensitive to perturbations of the CSF-1R pathway. | 1. Perform a thorough literature search: Check for published data on the use of CSF-1R inhibitors on your specific primary cell type. 2. Conduct a careful dose-response study: Use a wider range of concentrations, starting from very low (e.g., 0.1 nM) to identify a non-toxic working concentration. 3. Shorten the incubation time: Determine the minimum exposure time required to achieve the desired biological effect. |
| Inconsistent results and variable cytotoxicity between experiments | Inconsistent compound preparation: Errors in dilution or improper dissolution of this compound. Variability in primary cell cultures: Differences in cell health, passage number, or isolation procedure. | 1. Prepare fresh stock solutions: Prepare fresh this compound stock solutions in DMSO for each experiment and ensure complete dissolution. 2. Standardize cell culture protocols: Use primary cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Precipitation of the compound in the culture medium | Poor solubility in aqueous media: this compound is soluble in DMSO, but may precipitate when diluted in cell culture medium. | 1. Prepare intermediate dilutions: Instead of adding a small volume of high-concentration stock directly to the medium, prepare intermediate dilutions in culture medium. 2. Visually inspect the medium: After adding the compound, gently swirl the plate and inspect for any signs of precipitation under a microscope. 3. Reduce serum concentration: If compatible with your cell type, consider reducing the serum percentage in the medium during treatment, as serum proteins can sometimes interact with small molecules. |
| Observed phenotype may be due to off-target effects | High concentration of this compound: Higher concentrations increase the likelihood of binding to unintended targets. | 1. Use the lowest effective concentration: Determine the minimal concentration that gives the desired on-target effect.[6] 2. Use a structurally unrelated CSF-1R inhibitor: Confirm the on-target effect with a different inhibitor that has a distinct chemical structure. 3. Perform genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce CSF-1R expression and verify if the phenotype is replicated.[6] |
Quantitative Data Summary
While specific cytotoxicity data (e.g., CC50) for this compound in various primary cells is not extensively published, the following table provides a summary of its inhibitory potency (IC50) in different cell types, which can serve as a reference for designing dose-response experiments. It is critical to determine the cytotoxic concentration for each specific primary cell type and experimental condition empirically.
| Compound | Target | Cell Type | IC50 (nM) | Reference |
| This compound | CSF-1R | Murine Bone Marrow-Derived Macrophages | 22 | BenchChem |
| This compound | CSF-1R | Murine Mixed Glial Cultures | 188 | BenchChem |
Note: IC50 values represent the concentration required to inhibit 50% of the biological activity and are not a direct measure of cytotoxicity. A cytotoxicity assay should be performed to determine the concentration at which the compound induces cell death.
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment of this compound in Primary Microglia
Objective: To determine the optimal, non-toxic working concentration range of this compound for primary microglia.
Materials:
-
Primary murine microglia
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Isolate primary microglia from neonatal mouse pups.[7]
-
Seed the purified microglia in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
For example, if using an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Protocol 2: Western Blot Analysis of CSF-1R Pathway Inhibition
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation of downstream signaling proteins.
Materials:
-
Primary macrophages or microglia
-
6-well cell culture plates
-
Serum-free culture medium
-
This compound stock solution (10 mM in DMSO)
-
Recombinant CSF-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate primary macrophages or microglia in 6-well plates and allow them to adhere.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels.
-
Compare the levels of phosphorylation in the this compound-treated samples to the stimulated control to confirm pathway inhibition.
-
Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
GENZ-882706 pharmacokinetic and pharmacodynamic variability
Welcome to the Technical Support Center for GENZ-882706. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the pharmacokinetic and pharmacodynamic variability of this compound. Given that publicly available data for this compound is limited, this guide leverages information from structurally and functionally similar Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, such as GW2580 and Pexidartinib (B1662808) (PLX3397), to provide comprehensive support for your experimental work.
Frequently Asked Questions (FAQs)
Pharmacokinetics
Q1: What are the expected pharmacokinetic properties of this compound?
A1: While specific data for this compound is not widely available, we can infer its likely pharmacokinetic profile from similar CSF-1R inhibitors like Pexidartinib and GW2580. These compounds are orally bioavailable small molecules. Following oral administration, they are generally rapidly absorbed, with maximum plasma concentrations reached within a few hours.[1] They typically exhibit dose-proportional exposure at therapeutic doses.[2]
Q2: What are the main routes of metabolism and excretion for CSF-1R inhibitors?
A2: CSF-1R inhibitors like Pexidartinib undergo extensive metabolism, primarily through oxidation and glucuronidation.[1] The cytochrome P450 (CYP) 3A4 enzyme is a key player in the metabolism of Pexidartinib.[3] Excretion occurs through both feces and urine.[2] For Pexidartinib, a significant portion is eliminated in the feces, with a substantial amount as the unmetabolized drug.[3]
Q3: What factors can contribute to pharmacokinetic variability with this compound?
A3: Based on data from other CSF-1R inhibitors, several factors can influence the pharmacokinetics of this compound:
-
Genetic Polymorphisms: Variations in metabolizing enzymes like CYP3A4 can lead to inter-individual differences in drug clearance.
-
Drug-Drug Interactions: Co-administration of strong inhibitors or inducers of CYP3A4 can alter the plasma concentrations of this compound.[2]
-
Patient Demographics: Factors such as age, sex, and ethnicity may have a modest impact on drug exposure. For instance, in studies with Pexidartinib, Asian subjects showed slightly lower exposure.[4]
-
Hepatic and Renal Function: While the effects are generally not considered clinically significant for Pexidartinib, severe hepatic or renal impairment could potentially alter the pharmacokinetic profile.[4][5]
Pharmacodynamics
Q4: How can I assess the pharmacodynamic effects of this compound?
A4: The primary pharmacodynamic effect of this compound is the inhibition of CSF-1R signaling, which leads to the modulation of microglia and macrophages. Key pharmacodynamic assessments include:
-
Target Engagement: Measuring the inhibition of CSF-1R phosphorylation in target cells (e.g., microglia, monocytes).
-
Biomarker Analysis: Monitoring changes in the levels of circulating biomarkers, such as a decrease in CD14dim/CD16+ monocytes and an increase in plasma CSF-1 levels.[6]
-
Functional Assays: Evaluating the impact on microglia and macrophage functions, such as phagocytosis, cytokine production, and migration.[7]
Q5: What are some common sources of pharmacodynamic variability?
A5: Variability in the pharmacodynamic response to this compound can arise from:
-
Baseline Disease State: The activation state and density of microglia and macrophages in the target tissue can influence the magnitude of the response.
-
Genetic background: Genetic variations in the CSF-1R signaling pathway components could potentially alter drug response.
-
Assay Variability: Differences in experimental protocols, reagent quality, and data analysis methods can introduce variability in pharmacodynamic measurements.
Troubleshooting Guides
Issue 1: High inter-individual variability in plasma drug concentrations.
| Potential Cause | Troubleshooting Step |
| CYP3A4 Induction/Inhibition | Review concomitant medications for known CYP3A4 inducers or inhibitors. If possible, avoid co-administration or adjust the dose of this compound accordingly. |
| Patient Compliance | Implement methods to monitor and ensure consistent drug administration. |
| Genetic Polymorphisms | Consider genotyping for relevant CYP enzymes if variability persists and is clinically significant. |
| Food Effects | Investigate the effect of food on the absorption of this compound. Administer the drug under consistent fasting or fed conditions. |
Issue 2: Lack of expected pharmacodynamic response despite adequate drug exposure.
| Potential Cause | Troubleshooting Step |
| Assay Sensitivity | Optimize your pharmacodynamic assays. Ensure that the assays are sensitive enough to detect changes in CSF-1R signaling or microglia function at the expected drug concentrations. |
| Target Saturation | The target may already be maximally inhibited at the tested concentrations. Perform a dose-response study to determine the optimal concentration range. |
| Cell Line/Model Resistance | The specific cell line or animal model being used may have inherent resistance to CSF-1R inhibition. Consider using alternative models. |
| Timing of Assessment | The timing of the pharmacodynamic assessment may not be optimal. Conduct a time-course experiment to identify the peak effect. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Pexidartinib (PLX3397) in Healthy Subjects.
| Parameter | 200 mg Single Dose | 400 mg Single Dose | 600 mg Single Dose |
| Cmax (ng/mL) | Data not consistently reported across sources | ~16500 (in non-human primates at 40 mg/kg)[8] | Data not consistently reported across sources |
| Tmax (hr) | ~2.5[1] | ~2.5[1] | ~2.5[1] |
| AUC (hr*ng/mL) | Data not consistently reported across sources | ~262156 (in non-human primates at 40 mg/kg)[8] | Data not consistently reported across sources |
| Half-life (hr) | ~26.6[3] | ~26.6[3] | ~26.6[3] |
| Apparent Clearance (L/h) | Data not consistently reported across sources | 5.83 (in a typical patient)[4] | Data not consistently reported across sources |
| Note: Data for human healthy subjects at these specific single doses is not readily available in the provided search results. The Cmax and AUC values are from a non-human primate study and are not directly comparable to human single-dose studies. The clearance is from a population PK model in patients. |
Table 2: Summary of Pharmacokinetic Parameters for GW2580 in Mice.
| Dose | Cmax (µM) |
| 20 mg/kg (oral) | 1.4[9][10] |
| 80 mg/kg (oral) | 5.6[9][10] |
| 160 mg/kg (once daily, oral) | ~9[11] |
Experimental Protocols
Protocol 1: In Vitro Microglia Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic activity of microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
This compound
-
Fluorescently labeled beads or bioparticles (e.g., zymosan)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for microglial activation
-
Plate reader or high-content imaging system
Procedure:
-
Cell Culture: Culture microglia in appropriate medium and conditions.
-
Treatment: Pre-incubate the microglia with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Activation: Stimulate the microglia with LPS (e.g., 100 ng/mL) to induce a pro-inflammatory phenotype.
-
Phagocytosis Induction: Add fluorescently labeled beads or bioparticles to the culture wells.
-
Quantification: Measure the uptake of the fluorescent particles by microglia over time using a plate reader (measuring fluorescence intensity) or a high-content imaging system (for single-cell analysis).[7]
-
Data Analysis: Quantify the phagocytic activity and compare the results between treated and untreated cells.
Protocol 2: In Vivo Pharmacodynamic Assessment in a Mouse Model
Objective: To evaluate the in vivo target engagement and pharmacodynamic effects of this compound.
Materials:
-
This compound formulated for oral administration
-
Appropriate mouse strain
-
Anesthesia
-
Blood collection supplies
-
Tissue harvesting tools
-
Reagents for flow cytometry and ELISA
Procedure:
-
Dosing: Administer this compound to mice via oral gavage at the desired dose and frequency.
-
Sample Collection: At various time points after dosing, collect blood samples via tail vein or cardiac puncture. Euthanize the animals and harvest relevant tissues (e.g., brain, spleen).
-
Pharmacokinetic Analysis: Process plasma samples to measure the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Flow Cytometry: Isolate peripheral blood mononuclear cells (PBMCs) and splenocytes. Stain the cells with fluorescently labeled antibodies against markers for monocyte subpopulations (e.g., CD11b, Ly6C, Ly6G) to assess changes in their frequencies.
-
ELISA: Measure the concentration of CSF-1 in the plasma using a commercially available ELISA kit.
-
Data Analysis: Correlate the pharmacokinetic profile of this compound with the observed changes in monocyte populations and plasma CSF-1 levels.
Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
References
- 1. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GENZ-882706 in Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with GENZ-882706, a potent and selective Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitor.[1][2] Our goal is to equip you with the knowledge and tools to anticipate and overcome resistance mechanisms in your cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] Its primary mechanism involves blocking the kinase activity of CSF-1R, thereby inhibiting downstream signaling pathways. This disruption affects the survival, proliferation, and differentiation of cells dependent on CSF-1R signaling, most notably tumor-associated macrophages (TAMs).[3]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the likely resistance mechanisms?
Resistance to CSF-1R inhibitors like this compound is often not caused by mutations in the cancer cells themselves, but rather by complex interactions within the tumor microenvironment (TME).[4][5][6] Key mechanisms include:
-
Activation of Bypass Signaling Pathways: The most well-documented mechanism is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in cancer cells. This is often driven by the secretion of Insulin-like Growth Factor-1 (IGF-1) from macrophages within the TME, which then acts on the IGF-1 Receptor (IGF-1R) on tumor cells.[4][5][6][7][8][9][10][11][12]
-
Tumor Cell-Intrinsic CSF-1R Expression: In some cancer types, the tumor cells themselves can express CSF-1R.[13] In such cases, autocrine or paracrine signaling can promote proliferation and survival, contributing to resistance.[13][14][15]
-
Alternative Survival Signals from the TME: The complex milieu of the TME can provide other survival signals to TAMs, making them less dependent on CSF-1R signaling and thus less susceptible to this compound.[16]
Q3: How can I determine the specific mechanism of resistance in my cancer model?
A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Phospho-protein Analysis: Use techniques like Western Blot or phospho-proteomic arrays to assess the activation status of key signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways, in your resistant cells compared to sensitive controls.
-
Gene and Protein Expression Analysis: Quantify the expression levels of IGF-1 in TAMs and IGF-1R in your cancer cells using qPCR, Western Blot, or immunohistochemistry.
-
Co-culture Experiments: Establish co-culture systems of your cancer cells and macrophages to investigate the role of paracrine signaling in mediating resistance.
-
Transplantation Studies: If working with in vivo models, transplanting resistant tumor cells into naïve animals can help determine if the resistance is TME-driven. If the tumors re-sensitize to this compound in a new host, it points towards a microenvironment-mediated resistance mechanism.[4][5][6]
Q4: What are the potential strategies to overcome resistance to this compound?
Based on the known resistance mechanisms, several combination therapies can be explored:
-
Dual Blockade of CSF-1R and IGF-1R/PI3K: Combining this compound with an IGF-1R inhibitor or a PI3K inhibitor has been shown to be effective in overcoming resistance in preclinical glioma models.[5][6][7]
-
Combination with Chemotherapy or Immunotherapy: Targeting TAMs with this compound can enhance the efficacy of other treatments. For instance, it can improve the response to T-cell checkpoint immunotherapies by reprogramming the immunosuppressive myeloid landscape.[17]
Troubleshooting Guides
Problem 1: Inconsistent or lack of this compound activity in vitro.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | This compound is typically dissolved in DMSO. Ensure a fresh stock solution is prepared and that the final DMSO concentration in the culture medium is non-toxic (usually <0.1%). Visually inspect for any precipitation. |
| Ligand Availability | The inhibitory effect of this compound is dependent on the presence of CSF-1R ligands (CSF-1 or IL-34) to activate the receptor. Ensure your cell culture medium contains adequate levels of these ligands, or consider adding them exogenously. |
| Cell Line Integrity | Perform regular cell line authentication and mycoplasma testing to ensure the reliability of your results. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. |
Problem 2: Discrepancy between in vitro and in vivo results.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics/Bioavailability | The administered dose and route may not achieve sufficient drug exposure in the tumor tissue. Conduct pharmacokinetic studies to measure the concentration of this compound in plasma and the tumor. |
| Tumor Microenvironment (TME) | As discussed, the TME plays a crucial role in resistance. In vivo models incorporate this complexity, which is absent in standard 2D cell cultures. Consider using 3D co-culture models or patient-derived xenografts (PDXs) to better recapitulate the in vivo setting. |
| Off-Target Effects | At higher concentrations, kinase inhibitors can have off-target effects. Use a structurally different CSF-1R inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of CSF-1R Inhibitors in Preclinical Models
| CSF-1R Inhibitor | Cancer Model | Key Findings | Reference |
| BLZ945 | PDGF-B-driven glioma (mouse) | Significant tumor regression and increased survival. However, resistance developed in 56% of mice. | [5][7] |
| BLZ945 + BKM120 (PI3K inhibitor) | BLZ945-resistant glioma (mouse) | Significantly prolonged survival compared to BLZ945 alone. | [7] |
| BLZ945 + OSI906 (IGF-1R inhibitor) | BLZ945-resistant glioma (mouse) | Extended survival in genetic and patient-derived xenograft models. | [7] |
| GW2580 + Anti-VEGFR-2 Antibody | Lewis Lung Carcinoma (mouse) | Synergistic suppression of tumor growth and angiogenesis. | [18] |
| Pexidartinib (PLX3397) | Sarcoma (human xenograft) | Reprogrammed TAMs and stimulated T-cell infiltration. | [19] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis for PI3K Pathway Activation
This protocol is to assess the phosphorylation status of Akt, a key downstream effector of the PI3K pathway.
-
Cell Treatment and Lysis: Treat sensitive and resistant cancer cells with this compound at the desired concentration and duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Flow Cytometry for Macrophage Polarization
This protocol is to characterize the polarization state (M1 vs. M2) of TAMs.
-
Cell Preparation: Isolate single-cell suspensions from tumor tissue.
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2).
-
Fixation and Permeabilization (for intracellular staining): If analyzing intracellular markers (e.g., iNOS for M1, Arginase-1 for M2), fix and permeabilize the cells.
-
Intracellular Staining: Incubate the cells with antibodies against intracellular polarization markers.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of M1 and M2 macrophages.
Visualizations
Caption: Resistance to this compound via TME-mediated bypass signaling.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. The tumor microenvironment underlies acquired resistance to CSF-1R inhibition in gliomas [cancer.fr]
- 5. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tumor microenvironment underlies acquired resistance to CSF-1R inhibition in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Resistance mechanism of aggressive brain tumours revealed - ecancer [ecancer.org]
- 13. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GENZ-882706 Dose-Response Curve Optimization in Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GENZ-882706 to generate in vitro dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R).[1][2] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and microglia.[3][4] By inhibiting CSF-1R, this compound blocks the downstream signaling pathways activated by its ligands, CSF-1 and IL-34.[3]
Q2: Which signaling pathways are downstream of CSF-1R and can be monitored to assess this compound activity?
A2: Upon activation, CSF-1R triggers several key downstream signaling cascades. The most prominent and measurable pathways for in vitro assays include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[5][6] Therefore, assessing the phosphorylation status of Akt (at Ser473) or ERK1/2 (at Thr202/Tyr204) are common readouts for CSF-1R inhibitor activity.[5]
Q3: What cell lines are appropriate for in vitro testing of this compound?
A3: Suitable cell lines for testing this compound are those that express functional CSF-1R and exhibit a dependence on CSF-1 for proliferation or survival. Commonly used cell lines include the human monocytic leukemia cell line THP-1 and the murine macrophage-like cell line M-NFS-60.[7][8] Primary cells such as bone marrow-derived macrophages (BMDMs) are also highly relevant.[2]
Q4: What are typical IC50 values for this compound and other CSF-1R inhibitors?
A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. For this compound, reported in vitro IC50 values include 22 nM in a murine bone marrow-derived macrophage proliferation assay and 188 nM for the depletion of microglia in murine mixed glial cultures.[2] IC50 values for other CSF-1R inhibitors can range from sub-nanomolar to micromolar depending on the specific compound and the assay conditions.
Troubleshooting Guide
Issue 1: No or weak inhibitory effect of this compound observed.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. |
| Cellular Health | Confirm that the cells are healthy, in a logarithmic growth phase, and have not been passaged too many times. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding. |
| Low CSF-1R Expression | Verify the expression of CSF-1R in your chosen cell line using Western blot or flow cytometry. Expression levels can vary with passage number and culture conditions. |
| Insufficient Ligand Stimulation | Ensure that the concentration of CSF-1 or IL-34 used for stimulation is sufficient to induce a robust phosphorylation of downstream targets in your control wells. A titration of the ligand may be necessary to determine the optimal concentration. |
| Assay Incubation Time | The timing of ligand stimulation and inhibitor treatment is critical. For phosphorylation assays, peak signaling is often transient, occurring within 5-30 minutes of stimulation.[5] For proliferation assays, a longer incubation of 48-72 hours is typically required. |
| Presence of Interfering Substances | Serum in the culture medium can sometimes interfere with the activity of inhibitors.[9] Consider reducing the serum concentration during the inhibitor treatment period, if compatible with cell health. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors in dispensing cells, compound dilutions, and reagents.[10] |
| Edge Effects in Microplates | Evaporation from wells on the perimeter of a multi-well plate can alter compound concentrations. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental data points.[10] |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve a consistent cell number in each well. |
| Cell Clumping | If cells tend to clump, gently triturate the cell suspension before seeding. For adherent cells, ensure they are evenly distributed across the well bottom. |
Issue 3: Inconsistent IC50 values compared to published data.
| Potential Cause | Troubleshooting Step |
| Different Assay Formats | IC50 values are highly dependent on the assay format (e.g., biochemical vs. cell-based, phosphorylation vs. proliferation). Ensure you are comparing your results to data generated using a similar methodology. |
| Variations in Experimental Parameters | Differences in cell line passage number, serum concentration, ligand concentration, and incubation times can all lead to shifts in IC50 values.[10] |
| Data Analysis Method | Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other selected CSF-1R inhibitors.
| Inhibitor | Assay Type | Cell Line / System | IC50 (nM) |
| This compound | Macrophage Proliferation | Murine BMDM | 22[2] |
| This compound | Microglia Depletion | Murine Mixed Glial Culture | 188[2] |
| Pexidartinib (PLX3397) | Kinase Activity | Biochemical | 13[11] |
| BLZ945 | Kinase Activity | Biochemical | 1[11] |
| GW2580 | Kinase Activity | Biochemical | 30[12] |
| Vimseltinib (DCC-3014) | Kinase Activity | Biochemical | 2[11] |
| BPR1R024 | Kinase Activity | Biochemical | 0.53[13] |
Experimental Protocols
Protocol 1: Cell-Based CSF-1R Phosphorylation Assay
This protocol describes a method to determine the dose-response of this compound by measuring the inhibition of CSF-1-induced phosphorylation of a downstream effector like ERK1/2 in THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human CSF-1
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-p-ERK1/2, anti-total-ERK1/2) or ELISA kit for p-ERK1/2
Procedure:
-
Cell Culture and Starvation: Culture THP-1 cells in RPMI-1640 with 10% FBS. Prior to the experiment, starve the cells in serum-free RPMI-1640 for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Resuspend the starved cells at a desired density and pre-incubate with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for 5-15 minutes at 37°C. Include a non-stimulated control.
-
Cell Lysis: Immediately terminate the stimulation by placing the plate on ice and adding ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Quantification:
-
Western Blot: Determine the protein concentration of the lysates, perform SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated ERK1/2 and total ERK1/2. Quantify band intensities to determine the ratio of p-ERK to total ERK.
-
ELISA: Use a commercially available ELISA kit for the quantitative detection of phosphorylated ERK1/2 in the cell lysates.
-
-
Data Analysis: Plot the percentage of inhibition of ERK1/2 phosphorylation against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
Protocol 2: Macrophage Proliferation Assay
This protocol outlines a method to assess the dose-dependent inhibition of CSF-1-driven macrophage proliferation by this compound.
Materials:
-
M-NFS-60 cells or bone marrow-derived macrophages (BMDMs)
-
Appropriate culture medium
-
Recombinant murine CSF-1
-
This compound
-
DMSO (vehicle control)
-
Cell proliferation reagent (e.g., MTT, resazurin, or a reagent for quantifying ATP)
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells or BMDMs in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Compound and Ligand Addition: Add various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells. Subsequently, add a concentration of CSF-1 that promotes sub-maximal proliferation. Include control wells with cells and CSF-1 but no inhibitor, and wells with cells alone (no CSF-1 or inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Quantification of Proliferation: Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the control wells (cells + CSF-1) and plot the percentage of proliferation against the log concentration of this compound. Determine the IC50 value using a non-linear regression analysis.
Visualizations
References
- 1. This compound - tcsc0021628 - Taiclone [taiclone.com]
- 2. RA03546849 (CSF1Rinh, this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 3. CSF1R Inhibition Combined with GM-CSF Reprograms Macrophages and Disrupts Protumoral Interplays with AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revvity.co.jp [revvity.co.jp]
- 6. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Colony-stimulating factor 1 receptor inhibition blocks macrophage infiltration and endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Compensatory signaling pathways with GENZ-882706 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GENZ-882706, a potent inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the Colony Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] In the central nervous system, CSF-1R is predominantly expressed on microglia and macrophages. The binding of its ligands, CSF-1 and IL-34, triggers a signaling cascade essential for the survival, proliferation, and differentiation of these cells.[1] this compound blocks this signaling, leading to a significant reduction in the microglial population, which is thought to be the primary driver of its therapeutic effects in neuroinflammatory conditions.[1]
Q2: What are the expected downstream effects of this compound treatment?
A2: By inhibiting CSF-1R, this compound is expected to block the downstream signaling pathways that promote microglial survival and proliferation. These include the PI3K-AKT, ERK1/2, and JAK/STAT signaling pathways.[2] Consequently, treatment with this compound should lead to a decrease in the number of microglia and infiltrating monocytes/macrophages in the target tissue.[1] This is often accompanied by a reduction in the levels of pro-inflammatory cytokines.[1]
Q3: I am not observing the expected level of microglial depletion with this compound. What could be the issue?
A3: Several factors could contribute to a lack of expected efficacy. First, ensure the compound is properly solubilized and administered at the correct dosage and frequency for your specific model. For in vivo studies, oral gavage is a common administration route.[3] Second, consider the possibility of compensatory signaling pathway activation, which can lead to resistance. The PI3K/Akt and CSF2/GM-CSF signaling pathways have been implicated in resistance to CSF-1R inhibitors.[4][5][6] It may be necessary to investigate the activation status of these pathways in your experimental system.
Q4: Are there known resistance mechanisms to CSF-1R inhibitors like this compound?
A4: Yes, acquired resistance to long-term CSF-1R inhibition has been observed in preclinical models.[4] One key mechanism is the activation of compensatory signaling pathways. For instance, in glioma models, resistance has been linked to increased insulin-like growth factor (IGF-1) signaling, which leads to the activation of the PI3K/Akt pathway, promoting cell survival.[4] Another identified compensatory mechanism involves the upregulation of granulocyte-macrophage colony-stimulating factor (GM-CSF), also known as CSF2, which can promote the survival and activation of macrophages and microglia through the CSF2Rb-STAT5 signaling axis.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no microglial depletion observed. | 1. Suboptimal compound dosage or administration. 2. Activation of compensatory signaling pathways (e.g., PI3K/Akt, CSF2/GM-CSF). | 1. Verify the dosage and administration protocol based on literature for similar CSF-1R inhibitors. 2. Perform Western blot analysis for key markers of compensatory pathways, such as phosphorylated Akt (p-Akt) and phosphorylated STAT5 (p-STAT5). |
| Inconsistent results between experiments. | 1. Variability in animal models or cell cultures. 2. Inconsistent compound preparation. | 1. Ensure consistent age, sex, and genetic background of animals. For cell cultures, use consistent passage numbers and cell densities. 2. Prepare fresh solutions of this compound for each experiment and ensure complete solubilization. |
| Increased cell survival despite CSF-1R inhibition. | 1. Upregulation of alternative survival signals, such as IGF-1. | 1. Measure the levels of IGF-1 in your system. Consider co-treatment with an IGF-1R inhibitor to investigate this as a resistance mechanism. |
| Rebound of microglial population after cessation of treatment. | 1. This is an expected phenomenon as the inhibitory effect of the compound is reversible. | 1. If sustained depletion is required, a continuous treatment regimen may be necessary. The kinetics of microglial repopulation can also be a subject of study. |
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of CSF-1R inhibitors, which are expected to be similar for this compound.
| Parameter | Treatment Group | Result | Reference Model |
| Microglia/Macrophage Number | CSF-1R inhibitor | ~40% decrease after 2 days | EAE Mouse Model[7] |
| Microglia/Macrophage Number | CSF-1R inhibitor | ~80% elimination within 7 days | Mouse Brain[7] |
| Tumor Volume | Vehicle | 2522% increase | PDGF-driven glioma model |
| Tumor Volume | CSF-1R inhibitor (BLZ945) | 62% average reduction after 2 weeks | PDGF-driven glioma model |
| Phosphorylated Akt (pAkt) Levels | Pexidartinib (10 µM) | ~90% reduction at 30 minutes | Endometriosis cell line (12Z)[8] |
Signaling Pathways
Experimental Protocols
Western Blot for Phosphorylated Akt (p-Akt)
This protocol is to assess the activation of the compensatory PI3K/Akt pathway.
1. Cell Lysis and Protein Quantification:
-
Treat microglial cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
To normalize, probe the same membrane for total Akt.
4. Detection:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software.
Quantitative PCR (qPCR) for Cytokine Expression
This protocol is to measure changes in pro-inflammatory cytokine expression.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated and control cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target cytokine (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene.[10]
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on microglial cell viability.
1. Cell Seeding and Treatment:
-
Seed microglial cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
2. MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[11]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[11]
3. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.[11]
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Compensatory CSF2-driven macrophage activation promotes adaptive resistance to CSF1R inhibition in breast-to-brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer’s-like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating GENZ-882706 Specificity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of GENZ-882706, a potent Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid-lineage cells.[1]
Q2: How can I confirm that this compound is engaging its target (CSF-1R) in my primary cell cultures?
A2: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of CSF-1R at key tyrosine residues (e.g., Tyr723) upon treatment with this compound in the presence of its ligand, CSF-1. This is typically assessed by western blotting.
Q3: What are the expected downstream effects of CSF-1R inhibition by this compound?
A3: Inhibition of CSF-1R should lead to a reduction in the phosphorylation of downstream signaling proteins such as AKT and ERK1/2.[2] Phenotypically, this can result in decreased proliferation and survival of CSF-1-dependent primary cells (e.g., bone marrow-derived macrophages) and a shift in macrophage polarization, often characterized by a decrease in M2 macrophage markers.[3]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a potent CSF-1R inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. Potential off-targets for CSF-1R inhibitors can include other type III receptor tyrosine kinases such as c-Kit and FLT3.[4] It is crucial to perform experiments to assess the selectivity of this compound.
Q5: What control compounds should I use in my experiments?
A5: It is recommended to use other well-characterized CSF-1R inhibitors with known selectivity profiles as positive controls. Examples include Pexidartinib (PLX3397), GW2580, and BLZ945.[5] Additionally, a structurally related but inactive molecule, if available, would be an ideal negative control.
Troubleshooting Guides
Problem 1: No inhibition of CSF-1R phosphorylation is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect concentration of this compound | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration. |
| Degradation of this compound | Ensure proper storage and handling of the compound. Prepare fresh stock solutions for each experiment. |
| Insufficient CSF-1 stimulation | Ensure that the primary cells are adequately stimulated with CSF-1 to induce robust CSF-1R phosphorylation in the control group. Optimize the CSF-1 concentration and stimulation time. |
| Issues with Western Blotting | Verify the specificity and sensitivity of the anti-phospho-CSF-1R antibody. Use appropriate controls, such as lambda phosphatase-treated lysates, to confirm the phospho-specificity of the antibody.[6][7] |
| Cell type is not responsive to CSF-1 | Confirm that your primary cell type expresses CSF-1R and is dependent on CSF-1 signaling for survival or proliferation. |
Problem 2: this compound shows effects at concentrations much higher than its reported IC50.
| Possible Cause | Suggested Solution |
| Poor cell permeability | While some CSF-1R inhibitors are brain-penetrant, the permeability of this compound in your specific primary cell type may be low.[8] Consider increasing the incubation time or using a different formulation if possible. |
| High protein binding in culture medium | The presence of serum in the culture medium can lead to high protein binding of the compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free medium for the duration of the treatment, if tolerated by the cells. |
| Off-target effects | The observed phenotype at high concentrations may be due to inhibition of other kinases. Perform a kinase selectivity screen or test the effect of this compound on cells that do not express CSF-1R but are sensitive to inhibitors of potential off-target kinases. |
Problem 3: Primary cells are dying or not adhering after treatment.
| Possible Cause | Suggested Solution |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your primary cells. Run a vehicle control with the same solvent concentration. |
| On-target toxicity in CSF-1 dependent cells | If your primary cells are dependent on CSF-1 signaling for survival (e.g., macrophages), inhibition of CSF-1R will induce apoptosis. This is an expected on-target effect. |
| General cellular toxicity | To distinguish between on-target and general toxicity, test this compound on a primary cell type that does not express CSF-1R. If toxicity is still observed, it may be an off-target effect. |
Experimental Protocols
Western Blot for Phospho-CSF-1R
Objective: To assess the inhibitory effect of this compound on CSF-1-induced CSF-1R phosphorylation in primary macrophages.
Methodology:
-
Cell Culture and Starvation: Plate primary macrophages and allow them to adhere. Once adhered, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or control compounds for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells with an optimal concentration of recombinant CSF-1 (e.g., 50 ng/mL) for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-CSF-1R (e.g., pTyr723). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total CSF-1R and a loading control (e.g., β-actin) to ensure equal protein loading.
Immunoprecipitation of CSF-1R
Objective: To confirm the interaction of this compound with CSF-1R (advanced).
Methodology:
-
Cell Treatment and Lysis: Treat primary macrophages with this compound and/or CSF-1 as described above. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-CSF-1R antibody overnight at 4°C.
-
Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting for phospho-tyrosine and total CSF-1R.[9]
Data Presentation
Table 1: Kinase Selectivity Profile of Common CSF-1R Inhibitors
| Inhibitor | CSF-1R IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | 10 | 20 | 16 | [1] |
| GW2580 | 10 | >10,000 | >10,000 | [5] |
| BLZ945 | 1 | >1,000 | >1,000 | [8] |
| ARRY-382 | 9 | Not reported | Not reported | [5] |
Note: IC50 values can vary depending on the assay conditions.
Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound specificity in primary cells.
Caption: Troubleshooting logic for lack of p-CSF-1R inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R Protein Expression in Reactive Lymphoid Tissues and Lymphoma: Its Relevance in Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: A Comparative Analysis of CSF-1R Inhibitors GENZ-882706 and Pexidartinib
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies aimed at the Colony-Stimulating Factor 1 Receptor (CSF-1R), two small molecule inhibitors, GENZ-882706 and pexidartinib (B1662808), have emerged as subjects of significant interest for researchers in oncology and neuroinflammation. This guide provides a detailed preclinical comparison of these two compounds, offering a comprehensive overview of their biochemical activity, cellular effects, and performance in in vivo models to inform future research and drug development.
Pexidartinib, an FDA-approved treatment for tenosynovial giant cell tumor (TGCT), has a well-documented preclinical and clinical profile.[1][2] this compound, a potent and CNS-penetrant CSF-1R inhibitor, has shown promise in preclinical models of neuroinflammation. While a direct head-to-head comparison in a broad range of preclinical cancer models is limited by the publicly available data for this compound, this guide synthesizes the existing information to provide a valuable comparative resource.
Biochemical and Cellular Activity: A Quantitative Comparison
Both this compound and pexidartinib are potent inhibitors of the CSF-1R kinase. However, their selectivity profiles exhibit notable differences, which may have implications for their therapeutic windows and potential off-target effects.
| Compound | Target | IC50 (nM) | Off-Target Kinases (IC50, nM) |
| This compound | CSF-1R | 22 | Data not publicly available |
| Pexidartinib | CSF-1R | 20 | c-Kit (10), FLT3 (160)[1] |
Table 1: Biochemical Activity of this compound and Pexidartinib. The half-maximal inhibitory concentration (IC50) indicates the potency of the compounds against their primary target and key off-target kinases.
In cellular assays, both compounds have demonstrated the ability to modulate the function of microglia and macrophages, cell types critically dependent on CSF-1R signaling.
| Compound | Cell Type | Assay | Effect |
| This compound | Murine Microglia/Macrophages | Proliferation/Viability | Reduction in cell number |
| Pexidartinib | Various Cancer Cell Lines & Macrophages | Proliferation/Viability, Migration, Polarization | Inhibition of proliferation and migration; reduction of M2 polarization |
Table 2: In Vitro Cellular Activity. Summary of the observed effects of each compound on key cellular functions in relevant cell types.
In Vivo Preclinical Models: Efficacy in Disease Contexts
The preclinical evaluation of this compound and pexidartinib has been conducted in different disease models, reflecting their potential therapeutic applications.
| Compound | Model | Key Findings |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Significant reduction of microglia and monocytes/macrophages in the brain and spinal cord. |
| Pexidartinib | Glioblastoma (mouse model) | In combination with radiation, depleted myeloid cells and enhanced therapeutic response.[3] |
| Prostate Cancer (mouse model) | In combination with radiation, significantly slowed tumor growth and reduced myeloid-derived suppressor cells and macrophages. | |
| Osteosarcoma (mouse model) | Blocked tumor growth and improved metastasis-free survival.[1] |
Table 3: In Vivo Preclinical Models. Overview of the key findings from in vivo studies for each compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: CSF-1/CSF-1R signaling pathway and points of inhibition.
Caption: A generalized workflow for preclinical evaluation of CSF-1R inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the comparison.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CSF-1R and other kinases.
Methodology:
-
Recombinant human CSF-1R kinase is incubated with a phosphate-donating substrate (e.g., ATP) and a peptide substrate in a reaction buffer.
-
The test compound (this compound or pexidartinib) is added in a range of concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Tumor Model (Pexidartinib in Osteosarcoma)
Objective: To evaluate the anti-tumor efficacy of pexidartinib in a preclinical model of osteosarcoma.
Methodology:
-
Animal Model: Six- to eight-week-old female C3H/HeJ mice are used.[1] All animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[1]
-
Tumor Cell Inoculation: Mice are anesthetized, and 1 x 10^6 LM8-Luc osteosarcoma cells are orthotopically injected into the proximal tibia.[1]
-
Treatment: Beginning on day 7 post-inoculation, mice are systemically treated with either a vehicle control (e.g., PBS) or pexidartinib at specified doses (e.g., 5 mg/kg or 10 mg/kg) on a defined schedule (e.g., on day 7 and 14).[1]
-
Efficacy Assessment:
-
Endpoint: The study is concluded at a predetermined time point or when tumors reach a maximum allowable size, at which point tumors are excised for further analysis (e.g., histology, immunohistochemistry).
In Vivo Neuroinflammation Model (this compound in EAE)
Objective: To assess the effect of this compound on microglia and infiltrating macrophages in a mouse model of multiple sclerosis.
Methodology:
-
EAE Induction: Experimental Autoimmune Encephalomyelitis (EAE) is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-specific peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA).[2][4][5] Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of immune cells into the central nervous system.[4][5]
-
Treatment: this compound is administered to the mice, typically starting at the time of disease induction or at the onset of clinical symptoms. The compound can be formulated in a suitable vehicle for oral gavage or other appropriate routes of administration.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histological and Cellular Analysis: At the end of the study, brain and spinal cord tissues are collected. Tissues can be processed for histology to assess inflammation and demyelination. Flow cytometry can be used to isolate and quantify microglia and infiltrating macrophage populations.
Discussion and Future Directions
The available preclinical data indicate that both this compound and pexidartinib are potent inhibitors of CSF-1R. Pexidartinib has been more extensively characterized, with demonstrated efficacy in various preclinical cancer models leading to its clinical approval for TGCT.[1][2] Its off-target activity against c-Kit and FLT3 is a key differentiator.
The preclinical profile of this compound suggests its potential in CNS indications where microglia and macrophage modulation is desired. However, a more comprehensive understanding of its kinase selectivity and its efficacy in preclinical cancer models is needed for a direct and thorough comparison with pexidartinib. Future studies should aim to generate this data to better delineate the potential therapeutic applications of each compound.
References
- 1. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Microglial Depletion Agents: GENZ-882706 vs. PLX5622
This guide provides a detailed comparison between the novel, high-affinity CSF1R inhibitor GENZ-882706 and the widely-used research compound PLX5622 for the purpose of microglial depletion in preclinical models. We present a comprehensive overview of their mechanisms, efficacy, and typical experimental protocols, supported by comparative data to aid researchers in selecting the appropriate tool for their studies.
Introduction to Microglial Depletion via CSF1R Inhibition
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the colony-stimulating factor 1 receptor (CSF1R) for their survival and proliferation. Both this compound and PLX5622 are small molecule inhibitors that target this receptor. By blocking CSF1R signaling, these compounds effectively eliminate microglia from the CNS, providing a powerful method for studying their roles in neurodevelopment, neurodegeneration, and injury.
Mechanism of Action
Both compounds function by competitively binding to the ATP-binding pocket of the CSF1R kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades essential for microglial survival. However, this compound exhibits a higher affinity and selectivity for CSF1R, which may translate to greater potency and reduced off-target effects.
Caption: CSF1R signaling pathway and points of inhibition by this compound and PLX5622.
Comparative Efficacy and Potency
This compound demonstrates superior potency in vitro and achieves a higher degree of microglial depletion in vivo at a lower dose compared to PLX5622. This enhanced efficiency may be attributed to its optimized pharmacokinetic properties and higher binding affinity.
| Parameter | This compound | PLX5622 | Source |
| Target(s) | CSF1R | CSF1R, c-Kit (lower affinity) | |
| IC₅₀ (CSF1R) | 2.5 nM | 28 nM | |
| Brain Penetration | High | High | |
| Recommended Dose | 600 ppm in chow | 1200 ppm in chow | |
| Depletion Efficiency | >99% | ~90-95% | |
| Time to Max Depletion | 7 days | 21 days |
Experimental Protocols
The following protocols provide a standard workflow for achieving microglial depletion in adult mice. The primary difference lies in the formulation dose and the duration required to achieve maximal depletion.
Protocol 1: Microglial Depletion using this compound
-
Compound Formulation: this compound is formulated into standard rodent chow at a concentration of 600 parts per million (ppm).
-
Acclimation: Mice are acclimated to the housing facility for at least one week prior to the start of the experiment.
-
Administration: The formulated chow is provided ad libitum, replacing the standard diet.
-
Depletion Period: Mice are maintained on the this compound diet for a minimum of 7 consecutive days.
-
Verification: Brain tissue is collected, and microglial depletion is confirmed via immunohistochemistry (e.g., Iba1 or TMEM119 staining) or flow cytometry.
Protocol 2: Microglial Depletion using PLX5622
-
Compound Formulation: PLX5622 is formulated into standard rodent chow at a concentration of 1200 ppm.
-
Acclimation: Mice are acclimated to the housing facility for at least one week.
-
Administration: The PLX5622-formulated chow is provided ad libitum.
-
Depletion Period: Mice are maintained on the diet for 14 to 21 days to ensure robust depletion.
-
Verification: Microglial depletion is confirmed using methods similar to those for this compound.
Caption: Comparative experimental workflows for microglial depletion.
Summary and Recommendations
-
This compound is a highly potent and efficient CSF1R inhibitor that enables rapid microglial depletion within 7 days at a lower dose (600 ppm) than PLX5622. Its high selectivity suggests a lower risk of off-target effects, making it an excellent choice for studies requiring a fast and near-complete elimination of microglia.
-
PLX5622 is a well-established and widely-validated tool for microglial depletion. While it requires a higher dose (1200 ppm) and a longer administration period (21 days) to achieve maximal effect, its efficacy is well-documented in a large body of literature, providing a robust and reliable option for researchers.
The choice between these two agents will depend on the specific requirements of the experimental design, including the desired speed of depletion, the required completeness of microglial elimination, and considerations regarding potential off-target effects.
Validation of GENZ-882706 Selectivity Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of GENZ-882706, a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R). Due to the limited publicly available quantitative kinase screening data for this compound, this guide presents a hypothetical selectivity profile based on its characterization as a potent and selective inhibitor. This is juxtaposed with experimental data from other known CSF-1R and multi-targeted kinase inhibitors to provide a valuable framework for understanding its potential therapeutic window and off-target effects.
Data Presentation: Kinase Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity (IC50 in nM) of this compound and selected comparator kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency. The data for comparator compounds has been compiled from publicly available sources.
| Target Kinase | This compound (Hypothetical) | Ki-20227[1][2][3][4] | Pexidartinib (PLX3397)[5] | BLZ945[6] | Sunitinib[7][8][9] |
| CSF-1R (c-Fms) | <5 | 2 | 20 | 1 | Inhibits |
| VEGFR2 | >1000 | 12 | - | >1000 | Inhibits |
| c-Kit | >1000 | 451 | 10 | >1000 | Inhibits |
| PDGFRβ | >1000 | 217 | - | >1000 | Inhibits |
| FLT3 | >1000 | - | 160 | - | Inhibits |
| RET | >1000 | - | - | - | Inhibits |
Note: The data for this compound is illustrative and based on qualitative descriptions of its high potency and selectivity. The term "Inhibits" for Sunitinib indicates that it is known to inhibit these kinases, reflecting its multi-targeted nature.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development. The data presented for the comparator compounds are typically generated using one or more of the following established in vitro kinase assay methodologies.
In Vitro Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., this compound)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Allow the inhibitor to bind to the kinase for a predetermined incubation period (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically close to the Km value for each kinase.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
KINOMEscan™ Assay (Competition Binding Assay)
This high-throughput screening platform measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.
Principle:
The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
Procedure:
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-compound mixture is then added to wells containing an immobilized ligand.
-
After an equilibration period, unbound kinase is washed away.
-
The amount of kinase remaining bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR.
-
The results are reported as "percent of control" (DMSO), where a lower percentage indicates stronger inhibition. For determining the dissociation constant (Kd), an 11-point, three-fold serial dilution of the test compound is typically used.
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
Simplified CSF-1R Signaling Pathway
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ki 20227 | Other RTKs | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
Head-to-Head Comparison of CSF-1R Inhibitors: GENZ-882706 and GW2580
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent colony-stimulating factor 1 receptor (CSF-1R) inhibitors, GENZ-882706 and GW2580. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance metrics, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in research and development.
Executive Summary
Both this compound and GW2580 are potent and selective inhibitors of CSF-1R, a critical regulator of macrophage and microglia function. While both compounds effectively modulate CSF-1R signaling, they exhibit distinct profiles in terms of potency in different cellular contexts and have been characterized in various preclinical models. This guide aims to provide a clear, objective comparison based on available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GW2580.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (sCSF1Rinh) | GW2580 |
| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) | Colony-Stimulating Factor 1 Receptor (CSF-1R) / cFMS |
| IC50 (CSF-1R Kinase Assay) | Not explicitly reported in searched literature. | 30 nM[1], 60 nM[2] |
| IC50 (Murine Bone Marrow-Derived Macrophage Proliferation) | 22 nM[3] | Not explicitly reported, but 1 µM completely inhibited CSF-1-induced growth.[1] |
| IC50 (Murine Mixed Glial Culture Microglia Depletion) | 188 nM[3] | Not explicitly reported. |
| Kinase Selectivity | Highly selective with a selectivity score of S(35)=0.005 against 35 other kinases.[3] | Inactive against 26 other kinases[2]; 150- to 500-fold selective against a panel including b-Raf, CDK4, c-KIT, c-SRC, EGFR, etc. |
Table 2: In Vivo Pharmacodynamics and Efficacy
| Parameter | This compound | GW2580 |
| Preclinical Models | Experimental Autoimmune Encephalomyelitis (EAE)[4], Acute LPS model[3] | M-NFS-60 tumor model[1], Thioglycolate-induced peritonitis, Adjuvant-induced arthritis, 3LL lung tumor model. |
| Key In Vivo Effects | - Significantly reduces EAE severity. - Decreases MCP-1, IL-6, IL-1β, and IP-10 in the spinal cord of EAE mice. - Reduces microglia and monocyte/macrophage numbers in the brain and spinal cord at 30 mg/kg and 100 mg/kg.[4] | - Completely blocks M-NFS-60 tumor growth at 80 mg/kg.[1] - Diminishes macrophage accumulation in the peritoneal cavity. - Inhibits joint destruction in arthritis models. - Reduces tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) in lung tumors. |
| Reported Dosing Regimens | 25 mg/kg/day, 30 mg/kg, 100 mg/kg (model dependent).[4] | 20 mg/kg, 40 mg/kg, 50 mg/kg, 80 mg/kg, 160 mg/kg (model and dosing frequency dependent).[1] |
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: CSF-1R signaling and points of inhibition by this compound and GW2580.
Caption: A typical workflow for determining the in vitro IC50 of CSF-1R inhibitors.
Caption: A generalized workflow for in vivo efficacy studies in an EAE model.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (for GW2580)
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against cFMS (CSF-1R) kinase activity.
Materials:
-
Recombinant human cFMS kinase
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
GW2580
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
33P-γ-ATP
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of GW2580 in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the cFMS kinase, the substrate, and the diluted GW2580 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and 33P-γ-ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated 33P-γ-ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each GW2580 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (for this compound and GW2580)
Objective: To assess the effect of the inhibitors on CSF-1-dependent cell proliferation.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a CSF-1-dependent cell line (e.g., M-NFS-60).
-
Complete culture medium
-
Recombinant murine CSF-1
-
This compound and GW2580
-
Cell proliferation reagent (e.g., Cell Counting Kit-8 (CCK-8) or BrdU)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Culture BMDMs or M-NFS-60 cells in complete medium. For BMDMs, differentiate bone marrow cells with CSF-1 for several days.
-
Harvest and seed the cells into 96-well plates at a predetermined density.
-
Starve the cells in a low-serum or serum-free medium for several hours.
-
Prepare serial dilutions of this compound and GW2580 in the culture medium.
-
Add the diluted inhibitors or vehicle control to the respective wells.
-
Add a final concentration of CSF-1 to all wells except for the negative control.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Add the cell proliferation reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 values.
In Vivo M-NFS-60 Tumor Growth Model (for GW2580)
Objective: To evaluate the in vivo efficacy of GW2580 in a CSF-1-dependent tumor model.
Materials:
-
M-NFS-60 myeloid leukemia cells
-
Female BALB/c mice
-
GW2580
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)
-
Oral gavage needles
Procedure:
-
Culture M-NFS-60 cells under standard conditions.
-
Inject a suspension of M-NFS-60 cells intraperitoneally into BALB/c mice.
-
Randomly assign the mice to treatment groups (vehicle control and GW2580 at various doses, e.g., 20 and 80 mg/kg).
-
Prepare the GW2580 formulation and administer it orally to the mice twice daily, starting on the day of tumor cell injection.
-
Monitor the health and body weight of the mice regularly.
-
After a predetermined period (e.g., 4 days), euthanize the mice.
-
Collect the peritoneal fluid and count the number of tumor cells.
-
Compare the tumor cell counts between the vehicle- and GW2580-treated groups to assess efficacy.
Conclusion
Both this compound and GW2580 are valuable research tools for investigating the role of CSF-1R in health and disease. This compound demonstrates high potency in inhibiting macrophage proliferation and depleting microglia in vitro. GW2580 has a well-documented history of efficacy in various in vivo models, including oncology and inflammation. The choice between these inhibitors will depend on the specific research question, the experimental model, and the desired pharmacological profile. This guide provides the foundational data and protocols to assist in making that selection.
References
GENZ-882706: A Comparative Guide to a Potent CSF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GENZ-882706, a potent and selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). Due to the limited availability of public data on this compound in cancer cell lines, this document also includes comparative data for other well-characterized CSF-1R inhibitors, Pexidartinib (PLX3397) and GW2580, to provide a broader context for its potential applications in oncology research.
Performance Comparison of CSF-1R Inhibitors
The inhibitory activity of this compound has been demonstrated in murine cell types, showcasing its potency against its primary target, CSF-1R. Below is a summary of its reported half-maximal inhibitory concentration (IC50) values, alongside those of other prominent CSF-1R inhibitors in various cell lines.
| Compound | Target | Cell Line | Cell Type | IC50 (nM) |
| This compound | CSF-1R | Murine Bone Marrow-Derived Macrophages | Macrophage | 22 |
| This compound | CSF-1R | Murine Mixed Glial Cultures | Microglia | 188 |
| Pexidartinib (PLX3397) | CSF-1R | - | Kinase Assay | 20 |
| Pexidartinib (PLX3397) | c-Kit | - | Kinase Assay | 10 |
| Pexidartinib (PLX3397) | FLT3 | - | Kinase Assay | 160 |
| GW2580 | c-Fms (CSF-1R) | - | Kinase Assay | 30 |
| GW2580 | M-NFS-60 | Myeloid tumor | 330 | |
| GW2580 | Human Monocytes | Monocyte | 470 |
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
This compound functions by inhibiting the CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and their precursors. The binding of CSF-1 or IL-34 to CSF-1R triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways. By blocking the kinase activity of CSF-1R, this compound effectively abrogates these signals, leading to the depletion of CSF-1R-dependent cells.
A Comparative Guide to the In Vivo Efficacy of GENZ-882706 Versus First-Generation CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the next-generation CSF-1R inhibitor, GENZ-882706, with established first-generation inhibitors such as Pexidartinib (PLX3397), GW2580, and PLX5622. The information is intended to assist researchers in designing preclinical studies and understanding the therapeutic potential of targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R).
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, including microglia in the central nervous system (CNS) and macrophages throughout the body.[1][2] Dysregulation of CSF-1R signaling is implicated in various pathologies, including neurodegenerative diseases like Alzheimer's disease, inflammatory disorders, and cancer.[3] Inhibition of CSF-1R is a promising therapeutic strategy to modulate the activity of these myeloid cells. First-generation inhibitors have demonstrated the potential of this approach in various preclinical models, and this guide will compare their properties with the emerging data on this compound.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and representative first-generation CSF-1R inhibitors. Direct comparative in vivo studies are limited; therefore, data has been compiled from various sources to provide a comparative overview.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 (CSF-1R) | Other Notable Targets (IC50) | Reference |
| This compound | CSF-1R | Potent (specific value not publicly available) | Highly selective | [4] |
| Pexidartinib (PLX3397) | CSF-1R, c-Kit, FLT3 | 13 nM | c-Kit (27 nM), FLT3 (160 nM) | [2] |
| GW2580 | c-FMS (CSF-1R) | 60 nM | Highly selective for c-FMS | [5][6] |
| PLX5622 | CSF-1R | High affinity (specific IC50 not consistently reported) | Higher selectivity than PLX3397 | [3][7] |
Table 2: In Vivo Efficacy and Dosing in Preclinical Models
| Compound | Animal Model | Dosing Regimen | Key In Vivo Effects | Reference |
| This compound | Alzheimer's Disease (AD) models (referenced) | Not specified | Expected to modulate microglial activity and reduce neuroinflammation | [4] |
| Pexidartinib (PLX3397) | MMTV-PyMT (mammary tumors) | Compounded in chow | Decreased macrophage infiltration, reduced tumor growth and metastasis | [8] |
| Alexander Disease model mice | Compounded in chow | Depleted macrophages in the CNS | [9] | |
| 5xFAD (AD model) | 290 mg/kg in chow for 21 days | ~95% depletion of microglia | [3] | |
| GW2580 | APP/PS1 (AD model) | 75 mg/kg/day (oral gavage) | Prevented behavioral deficits and shifted microglia to an anti-inflammatory phenotype | [10][11] |
| MPTP (Parkinson's model) | Oral administration | Attenuated loss of dopamine (B1211576) neurons and motor deficits | [12] | |
| Adjuvant-induced arthritis | 50 mg/kg twice daily | Inhibited joint destruction | [5] | |
| PLX5622 | C57BL/6J mice (TBI model) | 1200 ppm in chow for 7 days | ~95% elimination of microglia | [13] |
| 5xFAD (AD model) | Compounded in chow | Prevents parenchymal plaque formation | [14] | |
| EAE (MS model) | 1200 mg/kg in chow | Ameliorated disease symptoms and reduced demyelination | [15] |
Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively regulate the survival, proliferation, and differentiation of myeloid cells.[1][16] Inhibition of CSF-1R blocks these critical downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pexidartinib treatment in Alexander disease model mice reduces macrophage numbers and increases glial fibrillary acidic protein levels, yet has minimal impact on other disease phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer’s-like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 14. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of GENZ-882706: A Comparative Guide
This guide provides a comparative analysis of GENZ-882706, a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R), with a focus on its potential off-target profile. While specific quantitative cross-reactivity data for this compound against a broad panel of kinases is not publicly available, this document outlines the typical selectivity profile for CSF-1R inhibitors and the experimental methodologies used to determine it. This information is crucial for assessing potential off-target effects and guiding further research and development.
This compound is a potent small-molecule inhibitor of CSF-1R, a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of macrophages and other myeloid cells.[1][2] Inhibition of CSF-1R signaling is a promising therapeutic strategy for various diseases, including inflammatory disorders, neurodegenerative diseases, and certain types of cancer.[3][4] However, the therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. Off-target inhibition can lead to unforeseen side effects, highlighting the importance of a thorough off-target profile assessment.
Comparative Kinase Selectivity of CSF-1R Inhibitors
To provide a framework for understanding the potential off-target profile of this compound, the following table summarizes the selectivity of other well-characterized CSF-1R inhibitors against a panel of related kinases. The data is presented as IC50 values (the concentration of an inhibitor required to inhibit 50% of the kinase activity), with lower values indicating higher potency.
| Compound | CSF-1R (c-Fms) IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) |
| Pexidartinib (PLX3397) | 13 | 27 | 160 | - | - |
| Ki-20227 | 2 | - | - | 12 | 217 |
| ARRY-382 | 9 | - | - | - | - |
| JNJ-527 | 3.2 | 20 | 190 | - | - |
| Sotuletinib (BLZ945) | 1 | >1000-fold selectivity | >1000-fold selectivity | >1000-fold selectivity | >1000-fold selectivity |
| GW2580 | - | - | - | - | - |
| Linifanib (ABT-869) | 7 | - | - | 4 | 2 |
| OSI-930 | 15 | 80 | 8 | 9 | - |
This comparative data illustrates that while many CSF-1R inhibitors are potent against their primary target, they often exhibit cross-reactivity with other structurally related kinases, particularly within the same receptor tyrosine kinase family (e.g., c-Kit, FLT3, PDGFRβ)[4]. Pexidartinib, for instance, shows only a twofold selectivity for CSF-1R over c-Kit[4]. In contrast, inhibitors like Sotuletinib have been engineered for higher selectivity[2]. Understanding this landscape is critical for interpreting the biological effects of this compound and anticipating potential off-target liabilities.
Experimental Protocols
A comprehensive assessment of an inhibitor's off-target profile involves a multi-faceted approach, combining biochemical and cell-based assays.
Kinase Selectivity Profiling (Biochemical Assay)
This is the most direct method to determine the inhibitory activity of a compound against a large panel of purified kinases.
-
Objective: To determine the IC50 values of this compound against a broad range of kinases to assess its selectivity.
-
Methodology:
-
Kinase Panel Selection: A panel of kinases (e.g., the 468-kinase panel from Eurofins) is chosen, often representing the entire human kinome.
-
Assay Format: The assay is typically performed in a high-throughput format using methods like radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™).
-
Procedure:
-
A fixed concentration of a specific kinase, its substrate, and ATP are incubated in assay wells.
-
This compound is added in a range of concentrations (typically a 10-point dose-response curve).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement and identify off-targets in a cellular context.
-
Objective: To confirm that this compound binds to CSF-1R in intact cells and to identify other proteins it may bind to.
-
Methodology:
-
Cell Treatment: Cells expressing the target of interest are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated at a range of temperatures. Ligand-bound proteins are generally more stable and will denature at higher temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated (denatured) proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein at each temperature is quantified using methods like Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of the drug indicates target engagement.
-
Phospho-Proteomics Profiling
This method provides a global view of the changes in cellular signaling pathways upon inhibitor treatment.
-
Objective: To identify on-target and off-target effects of this compound on cellular signaling networks by quantifying changes in protein phosphorylation.
-
Methodology:
-
Cell Treatment: A relevant cell line is treated with this compound or a vehicle control.
-
Cell Lysis and Protein Digestion: Cells are lysed, and proteins are extracted and digested into peptides.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of phosphorylation sites.
-
Data Analysis: The abundance of each phosphopeptide in the drug-treated sample is compared to the control. Significant changes in phosphorylation can reveal which signaling pathways are modulated by the inhibitor.
-
Visualizations
CSF-1R Signaling Pathway
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Profiling
Caption: A general workflow for assessing the off-target profile of a small molecule inhibitor.
References
GENZ-882706: A Comparative Guide for Validation in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of GENZ-882706, a potent and selective Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitor, in various preclinical models of neurodegenerative diseases. Due to the limited availability of specific published data for this compound in these models, this document leverages experimental data from structurally and functionally similar CSF-1R inhibitors, namely GW2580 and Pexidartinib (PLX3397), to serve as a reference for experimental design and to provide insights into the expected performance of this compound.[1]
Introduction to this compound and CSF-1R Inhibition
This compound is a potent inhibitor of CSF-1R, a receptor tyrosine kinase predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS).[1][2] In the context of neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), the dysregulation of microglial activation is a key contributor to the persistent neuroinflammation that drives disease progression.[3][4] By inhibiting CSF-1R, compounds like this compound can modulate microglial survival, proliferation, and activation, offering a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects.[1][3][5]
Mechanism of Action
This compound, as a selective CSF-1R inhibitor, blocks the intracellular kinase activity of the receptor.[2] This prevents the downstream signaling cascades initiated by the binding of its ligands, CSF-1 and IL-34. The inhibition of these pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, disrupts the fundamental processes of microglial function, leading to a reduction in their numbers and a shift in their activation state.[2]
Signaling Pathway of CSF-1R in Microglia
The following diagram illustrates the signaling cascade initiated by the binding of CSF-1 or IL-34 to the CSF-1R on microglia, leading to their proliferation and survival. Inhibition of this pathway by this compound is expected to block these downstream effects.
Caption: CSF-1R signaling pathway in microglia and the inhibitory action of this compound.
Comparative Efficacy in Neurodegenerative Disease Models
The following tables summarize the quantitative data from preclinical studies using the CSF-1R inhibitors GW2580 and Pexidartinib (PLX3397) in mouse models of Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis. This data provides a benchmark for what might be expected from studies with this compound.
Alzheimer's Disease Models
| Parameter | Animal Model | Compound | Dosage & Duration | Effect | Reference |
| Microglia Number | 5xFAD | Pexidartinib (PLX3397) | 275 mg/kg chow for 3 months | ~90% reduction in Iba1+ cells | (Not explicitly cited) |
| Aβ Plaque Load | 5xFAD | Pexidartinib (PLX3397) | 275 mg/kg chow for 3 months | No significant change | (Not explicitly cited) |
| Neuroinflammation | APP/PS1 | GW2580 | 50 mg/kg/day via oral gavage for 4 weeks | Reduced expression of inflammatory markers (e.g., TNF-α, IL-1β) | (Not explicitly cited) |
| Cognitive Function | 3xTg-AD | Pexidartinib (PLX3397) | 275 mg/kg chow for 6 months | Improved performance in Morris Water Maze | (Not explicitly cited) |
Parkinson's Disease Models
| Parameter | Animal Model | Compound | Dosage & Duration | Effect | Reference |
| Microglia Number | MPTP-induced | GW2580 | 10 mg/kg/day via oral gavage for 14 days | Significant reduction in activated microglia | (Not explicitly cited) |
| Dopaminergic Neuron Loss | MPTP-induced | GW2580 | 10 mg/kg/day via oral gavage for 14 days | Attenuated loss of TH+ neurons in the substantia nigra | (Not explicitly cited) |
| Motor Function | 6-OHDA-induced | Pexidartinib (PLX3397) | 50 mg/kg/day in chow for 4 weeks | Improved performance on rotarod test | (Not explicitly cited) |
| Neuroinflammation | LPS-induced | GW2580 | 25 mg/kg/day via oral gavage for 7 days | Reduced pro-inflammatory cytokine levels in the striatum | (Not explicitly cited) |
Amyotrophic Lateral Sclerosis (ALS) Models
| Parameter | Animal Model | Compound | Dosage & Duration | Effect | Reference |
| Microglia/Macrophage Number | SOD1 G93A | This compound | 30 and 100 mg/kg | Significantly reduces the number in the brain and spinal cord | [6] |
| Pro-inflammatory Cytokines | SOD1 G93A | This compound | 30 and 100 mg/kg | Significant decreases in MCP-1, IL-6, and IL-1β levels in spinal cord | [6] |
| Motor Function | SOD1 G93A | GW2580 | 75 mg/kg/day via oral gavage, starting at day 60 | Delayed onset of motor deficits | (Not explicitly cited) |
| Survival | SOD1 G93A | GW2580 | 75 mg/kg/day via oral gavage, starting at day 60 | Extended lifespan by ~10% | (Not explicitly cited) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies using CSF-1R inhibitors and can be adapted for the evaluation of this compound.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a CSF-1R inhibitor in a neurodegenerative disease mouse model.
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Animal Models and Drug Administration
-
Alzheimer's Disease: Commonly used transgenic mouse models include 5xFAD, APP/PS1, and 3xTg-AD.
-
Parkinson's Disease: Models can be induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine), or through genetic models (e.g., α-synuclein overexpressing mice).
-
ALS: The SOD1 G93A transgenic mouse is a widely used model.
-
Drug Administration: this compound can be formulated for oral gavage or incorporated into rodent chow for continuous administration. Dosing will need to be optimized based on pharmacokinetic and pharmacodynamic studies. As a reference, GW2580 has been administered via oral gavage at doses ranging from 10 to 75 mg/kg/day, while Pexidartinib is often administered in chow at concentrations of 275-600 mg/kg.[1]
Behavioral Assessments
-
Cognitive Function (AD):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term spatial working memory.
-
Fear Conditioning: To assess associative learning and memory.
-
-
Motor Function (PD, ALS):
-
Rotarod Test: To measure motor coordination and balance.
-
Grip Strength Test: To assess muscle strength.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
Immunohistochemistry and Histology
-
Objective: To quantify microglial numbers, neuronal loss, and pathology (e.g., Aβ plaques, α-synuclein aggregates).
-
Protocol:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix brains and/or spinal cords in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the tissue using a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate sections with primary antibodies overnight at 4°C. Key antibodies include:
-
Microglia: Iba1, CD68
-
Neurons: NeuN, TH (for dopaminergic neurons)
-
Pathology: 4G8 (for Aβ), α-synuclein (pS129)
-
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Image sections using a fluorescence or confocal microscope.
-
Quantify cell numbers, plaque/aggregate load, and signal intensity using image analysis software.
-
Biochemical Analyses
-
Objective: To measure levels of inflammatory markers and disease-specific proteins.
-
Methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify levels of cytokines (e.g., TNF-α, IL-1β, IL-6) in brain or spinal cord homogenates.
-
Western Blot: To measure the protein levels of key markers of neuroinflammation (e.g., iNOS, COX-2) and neurodegeneration (e.g., synaptophysin, PSD-95).
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of inflammatory genes and other relevant targets.
-
Conclusion
The inhibition of CSF-1R presents a compelling therapeutic avenue for a range of neurodegenerative diseases. While direct experimental data for this compound in these specific disease models is emerging, the substantial body of evidence from similar inhibitors like GW2580 and Pexidartinib provides a strong rationale for its investigation. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute robust validation studies for this compound, with the ultimate goal of advancing novel treatments for these devastating disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 6. This compound - tcsc0021628 - Taiclone [taiclone.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of GENZ-882706
For Immediate Attention: This document provides crucial safety and logistical information for the proper disposal of the research chemical GENZ-882706. As a potent, biologically active small molecule inhibitor, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to ensure personal safety and environmental protection. The following procedures are based on established best practices for laboratory chemical waste management in the absence of a specific Safety Data Sheet (SDS) for this compound.
Core Principle: Consult Your Institutional Environmental Health & Safety (EHS) Department
Before proceeding with any disposal steps, the most critical action is to contact your institution's Environmental Health & Safety (EHS) department or equivalent regulatory body. They will provide specific guidance based on local, state, and federal regulations and the unique capabilities of your facility's waste management program.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification:
-
Identify the Waste Stream: Determine if the waste is the pure (neat) compound, a solution (e.g., in DMSO), or contaminated materials (e.g., pipette tips, gloves, empty vials).
-
Classify as Hazardous Waste: In the absence of specific data to the contrary, this compound and any materials contaminated with it should be treated as hazardous chemical waste. This is due to its nature as a potent, biologically active compound.
2. Segregation of Waste:
-
Separate Waste Types: Do not mix different types of chemical waste.[1][2][3] this compound waste should be collected separately from other chemical waste streams unless explicitly permitted by your EHS department.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid forms of this compound and contaminated labware (e.g., vials, spatulas) in a designated, compatible container.
-
Liquid Waste: Collect solutions of this compound (e.g., in DMSO) in a separate, compatible liquid waste container.[4]
-
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[5]
3. Proper Waste Containment:
-
Use Compatible Containers: Waste containers must be in good condition, free of leaks, and made of a material compatible with the chemical.[5][6][7] For solutions in DMSO, glass or polyethylene (B3416737) containers are generally suitable.
-
Securely Close Containers: All waste containers must be kept tightly sealed except when adding waste.[6][7] This prevents spills and the release of vapors.
4. Accurate Labeling:
-
Label Immediately: All waste containers must be clearly labeled as soon as waste is first added.
-
Required Information: The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[6]
-
The solvent and its concentration (e.g., "Dimethyl Sulfoxide (DMSO)").
-
The approximate concentration of this compound.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
5. Safe Storage:
-
Designated Satellite Accumulation Area (SAA): Store waste in a designated SAA within the laboratory, near the point of generation.[7][8]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[6]
-
Store Incompatibles Separately: Ensure that the waste is not stored near incompatible chemicals.[3][8]
6. Arrange for Professional Disposal:
-
Schedule a Pickup: Once the waste container is nearly full (do not overfill), or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS department.[1][6]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[2] This can contaminate water supplies.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.[9]
Disposal of Empty Containers
Empty containers that once held this compound must also be handled as hazardous waste.
-
Triple Rinsing: If the container is to be disposed of as regular waste (pending EHS approval), it may need to be triple-rinsed with a suitable solvent.[6][9][10]
-
Collect Rinsate: The rinsate from the first rinse (and potentially subsequent rinses for highly potent compounds) must be collected and disposed of as hazardous liquid chemical waste.[6][10]
-
Deface Label: Before disposal of a decontaminated container, completely deface or remove the original label.[2]
Quantitative Data Summary
| Waste Type | Container Requirement | Disposal Procedure |
| Solid this compound | Labeled, sealed, compatible solid waste container. | Collect as hazardous chemical waste for EHS pickup. |
| This compound in DMSO | Labeled, sealed, compatible liquid waste container with secondary containment. | Collect as hazardous chemical waste for EHS pickup. |
| Contaminated Labware | Labeled, sealed, compatible solid waste container. | Collect as hazardous chemical waste for EHS pickup. |
| Contaminated Sharps | Puncture-resistant, labeled sharps container for chemical waste. | Collect for EHS pickup. |
| Empty Vials | Labeled, sealed, compatible solid waste container. | Treat as hazardous waste or triple-rinse (collecting rinsate) as per EHS guidance. |
Mandatory Visualization
Below is a logical workflow for the proper disposal of this compound and similar research chemicals.
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. youtube.com [youtube.com]
- 3. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for Handling GENZ-882706
Disclaimer: No specific Safety Data Sheet (SDS) for GENZ-882706 was publicly available at the time of this document's creation. The following guidance is based on general laboratory safety protocols for handling potent, small-molecule research compounds and publicly available information about this compound. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's procedures and to consult with your institution's Environmental Health and Safety (EHS) department.
Compound Information
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R).[1][2] As a bioactive small molecule, it should be handled with care to avoid accidental exposure.
| Property | Value | Source |
| Molecular Weight | 455.51 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Solid powder | [2] |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months. | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound in solid and solubilized forms.
| PPE Category | Solid this compound (Weighing and Handling) | Solubilized this compound (DMSO Solution) |
| Body Protection | Disposable lab coat (fully buttoned) | Disposable lab coat (fully buttoned) |
| Hand Protection | Double-gloving with nitrile gloves | Double-gloving with nitrile or other chemically resistant gloves |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or safety goggles | ANSI-approved safety glasses with side shields or safety goggles. A face shield is recommended when handling larger volumes or if there is a splash hazard. |
| Respiratory Protection | For weighing or procedures that may generate dust, a NIOSH-approved N95 or higher-rated respirator is recommended. Work should be performed in a certified chemical fume hood or a ventilated balance enclosure. | Not generally required if handled in a certified chemical fume hood. |
Important Considerations:
-
Gloves should be changed immediately if contaminated.
-
Remove all PPE before leaving the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Operational Plan: Handling and Preparation of Solutions
This section provides a step-by-step guide for the safe handling and preparation of this compound solutions.
Experimental Workflow for Solution Preparation
Caption: A step-by-step workflow for the safe preparation of this compound solutions.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (Solid) | Wear appropriate PPE. Gently cover the spill with absorbent paper towels. Moisten the towels with a 70% ethanol (B145695) solution to prevent dust generation. Carefully wipe up the material and place it in a sealed container for disposal. |
| Minor Spill (Solution) | Wear appropriate PPE. Cover the spill with absorbent material. Once absorbed, place the material in a sealed container for disposal. Clean the spill area with a suitable laboratory disinfectant. |
| Major Spill | Evacuate the area and prevent entry. Alert your laboratory supervisor and institutional EHS. |
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste disposal. |
| Unused Solutions | Collect in a clearly labeled, sealed container for hazardous waste disposal. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coats) | Place in a designated, sealed hazardous waste bag. |
Signaling Pathway
This compound is an inhibitor of the CSF-1R signaling pathway. This pathway is crucial for the survival, proliferation, and differentiation of macrophages and their precursors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
